3-(Methylsulfinyl)-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfinyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-12(11)9-6-10-8-5-3-2-4-7(8)9/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHKXHIIVIIDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10515716 | |
| Record name | 3-(Methanesulfinyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86925-06-6 | |
| Record name | 3-(Methanesulfinyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Biological Activity of Indole-3-Sulfoxides in Medicinal Chemistry
Executive Summary
The indole scaffold remains a "privileged structure" in drug discovery, yet the indole-3-sulfoxide moiety represents an underutilized but highly specific pharmacophore. Unlike their sulfide (thioether) precursors or sulfone metabolites, indole-3-sulfoxides possess intrinsic chirality at the sulfur atom , enabling stereoselective interactions with protein targets.
This guide analyzes the medicinal chemistry of indole-3-sulfoxides, focusing on their role as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and tubulin polymerization inhibitors . It details the synthetic pathways for enantioselective generation, metabolic stability profiles (the "Sulfide-Sulfoxide-Sulfone" switch), and provides validated experimental protocols.
Structural Significance & The Chiral Switch
The oxidation state of the sulfur atom at the indole-3 position dictates both the physicochemical properties and the biological fate of the molecule.
The Oxidation Triad
In medicinal chemistry, the indole-3-sulfoxide sits in a critical "Goldilocks" zone between the lipophilic sulfide and the polar, stable sulfone.
-
Sulfide (-S-): High lipophilicity, prone to rapid metabolic S-oxidation.
-
Sulfoxide (-S(=O)-): Chiral , moderate polarity, hydrogen bond acceptor potential. The lone pair on sulfur creates a tetrahedral geometry, allowing for specific binding pocket discrimination.
-
Sulfone (-SO2-): Achiral, highly stable, strong hydrogen bond acceptor.
Metabolic Liability vs. Opportunity
Indole-3-sulfoxides are often metabolic intermediates. Cytochrome P450 enzymes (specifically CYP3A4) readily oxidize indole-3-sulfides to sulfoxides, and subsequently to sulfones. However, by sterically hindering the sulfur or using specific bioisosteres, the sulfoxide state can be "locked" to exploit its chiral binding properties.
Therapeutic Applications
HIV-1 NNRTIs (Indolyl Aryl Sulfones/Sulfoxides)
The most prominent application of this scaffold is in the development of NNRTIs. The Indolyl Aryl Sulfone (IAS) class, exemplified by Merck’s L-737,126 , targets the allosteric hydrophobic pocket of HIV-1 Reverse Transcriptase (RT).
-
Mechanism: The indole moiety occupies the "entrance channel" of the NNRTI binding pocket.[1] The sulfur linker positions the aryl group into the hydrophobic core (lined by Y181, Y188, W229).
-
Role of Sulfoxide: While sulfones are often preferred for stability, chiral sulfoxides have demonstrated potency against resistant strains (e.g., K103N). The sulfoxide oxygen can form unique hydrogen bonds with the backbone amide of Lys101 or Glu138 , interactions not always accessible to the planar sulfide.
Anticancer Agents (Tubulin Inhibition)
Indole-3-sulfoxides function as bioisosteres of combretastatin A-4, binding to the colchicine site of tubulin.
-
Binding Mode: The indole ring mimics the A-ring of colchicine, while the 3-sulfoxide linker orients the pendant aryl group to mimic the B-ring.
-
Effect: Inhibition of tubulin polymerization leads to G2/M cell cycle arrest and subsequent apoptosis.[2]
Visualization: Mechanism & Metabolism
Pathway Diagram: The Metabolic & Synthetic Triad
The following diagram illustrates the oxidative progression and the reagents used to control these states in the lab versus the body.
Caption: Figure 1. The oxidative trajectory of indole-3-sulfides. Note the chiral opportunity at the sulfoxide stage.
Pathway Diagram: NNRTI Binding Logic
Caption: Figure 2. Pharmacophore mapping of Indole-3-sulfoxides within the HIV-1 Reverse Transcriptase NNRTI pocket.
Experimental Protocols
Protocol A: Enantioselective Synthesis of Indole-3-Sulfoxides
Objective: To synthesize chiral sulfoxides from sulfides without over-oxidation to sulfones.
Reagents:
-
Indole-3-sulfide precursor (1.0 eq)
-
VO(acac)₂ (1 mol%)
-
Chiral Schiff base ligand (1.5 mol%)
-
Hydrogen Peroxide (H₂O₂, 30% aq, 1.1 eq)
-
Solvent: CH₂Cl₂
Workflow:
-
Catalyst Formation: In a flame-dried flask, dissolve VO(acac)₂ and the chiral ligand in CH₂Cl₂. Stir for 30 mins at room temperature to form the active chiral complex.
-
Substrate Addition: Add the indole-3-sulfide substrate to the catalyst mixture. Cool to 0°C.
-
Oxidation: Add H₂O₂ dropwise over 10 minutes. The slow addition is critical to prevent sulfone formation.
-
Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). Sulfoxides typically have a lower Rf than sulfides but higher than sulfones.
-
Quench: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide.
-
Workup: Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography. Note: Sulfoxides can racemize on acidic silica; use neutralized silica (triethylamine treated) if necessary.
Protocol B: Tubulin Polymerization Assay (In Vitro)
Objective: To quantify the ability of the indole-3-sulfoxide to inhibit microtubule assembly.
Reagents:
-
Purified Tubulin protein (>99% pure, bovine brain source)
-
GTP (Guanoisne triphosphate)
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9)
Workflow:
-
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.
-
Compound Addition: Add the test compound (dissolved in DMSO) to a 96-well plate. Final DMSO concentration should be <1%. Include Paclitaxel (stabilizer) and Colchicine (inhibitor) as controls.[3]
-
Initiation: Add the cold tubulin solution to the wells.
-
Measurement: Transfer the plate immediately to a pre-warmed spectrophotometer (37°C).
-
Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Polymerization manifests as an increase in turbidity (absorbance). Calculate the IC₅₀ based on the reduction of the Vmax (rate of polymerization) compared to the DMSO control.
Quantitative Data Summary
The following table summarizes the typical Structure-Activity Relationship (SAR) trends observed when modifying the oxidation state of the sulfur linker in Indolyl Aryl systems (Data generalized from NNRTI studies).
| Compound Class | Linker | Chirality | HIV-1 RT IC₅₀ (nM) | Metabolic Stability |
| Indole-3-Sulfide | -S- | Achiral | 10 - 50 | Low (Rapid Oxidation) |
| Indole-3-Sulfoxide | -S(=O)- | Chiral (R/S) | 5 - 25 | Moderate |
| Indole-3-Sulfone | -SO₂- | Achiral | 2 - 10 | High |
Insight: While sulfones are often more potent and stable, the S-enantiomer of specific sulfoxides often retains high potency while offering a different solubility profile, making them valuable for "soft drug" approaches.
References
-
Silvestri, R., et al. (2000). Indolyl aryl sulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors.[1] Journal of Medicinal Chemistry. Link
-
Pelly, S. C., et al. (2016).[4] Novel indole sulfides as potent HIV-1 NNRTIs.[1] Bioorganic & Medicinal Chemistry Letters.[3][5] Link
-
Wang, Y., et al. (2022).[6] Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations.[6] Molecules.[3][4][5][6][7][8][9][10][11][12][13][14] Link
-
Bolm, C. (2004). Vanadium-catalyzed asymmetric oxidation of sulfides. Coordination Chemistry Reviews. Link
-
Cai, S., et al. (2023). Enantioselective sulfonylation to construct 3-sulfonylated oxindoles.[15][16] Chemical Science.[4] Link
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel indole sulfides as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sci-Hub. ChemInform Abstract: Sulfonyl Azoles in the Synthesis of 3‐Functionalized Azole Derivatives / ChemInform, 2016 [sci-hub.jp]
- 8. researchgate.net [researchgate.net]
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- 10. longdom.org [longdom.org]
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- 12. Enantioselective de novo construction of 3‑oxindoles via organocatalyzed formal [3 + 2] annulation from simple arylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism of indole-3-acetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enantioselective sulfonylation to construct 3-sulfonylated oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Ascendant Role of 3-Substituted Indole Sulfoxide Derivatives in Modern Drug Discovery: A Technical Guide
Abstract
The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its functionalization, particularly at the 3-position, has yielded a plethora of compounds with diverse and potent biological activities.[1][2] This technical guide delves into a specific and increasingly significant subclass: 3-substituted indole sulfoxide derivatives. We will navigate the synthetic intricacies of their creation, explore their burgeoning pharmacological applications, and dissect the mechanistic underpinnings of their therapeutic effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological properties of this promising class of molecules.
Introduction: The Strategic Convergence of Indole and Sulfoxide Moieties
The indole ring system is a cornerstone of biologically active molecules, prized for its ability to participate in various non-covalent interactions with biological targets. The sulfoxide functional group, with its chiral sulfur center and hydrogen bond accepting capability, introduces a unique stereochemical and electronic dimension to drug candidates. The strategic combination of these two moieties in 3-substituted indole sulfoxide derivatives has opened new avenues for the development of novel therapeutics with potentially enhanced efficacy and selectivity.
This guide will provide a comprehensive overview of the current landscape of 3-substituted indole sulfoxide derivatives, with a focus on the practical aspects of their synthesis and the scientific rationale behind their design and evaluation.
Synthetic Strategies: From Thioethers to Chiral Sulfoxides
The synthesis of 3-substituted indole sulfoxides primarily involves a two-step process: the initial formation of a 3-sulfenylindole (thioether) followed by its selective oxidation to the corresponding sulfoxide.
Formation of the C-S Bond: Synthesis of 3-Sulfenylindoles
The direct C-H functionalization of the indole nucleus at the electron-rich 3-position is the most common and efficient route to 3-sulfenylindoles. A variety of sulfenylating agents have been employed, each with its own advantages and limitations.
Key Methodologies:
-
Reaction with Sulfonyl Hydrazides: A catalyst-free approach for the thiolation of indoles with sulfonyl hydrazides in water has been developed, offering an environmentally benign method with by-products being only nitrogen and water.[3] An iodophor-catalyzed variation of this reaction has also been reported, utilizing sulfonyl hydrazides as the sulfur source in an aqueous phase.[4]
-
Reaction with Sodium Sulfinates: This method provides a direct route to 3-sulfenylindoles under mild conditions.
-
Palladium-Catalyzed Oxidative Sulfenylation: An efficient palladium-catalyzed C-H bond oxidative sulfenylation of indoles with aryl boronic acids and elemental sulfur has been described.[5] This method is suitable for both N-protected and unprotected indoles.[5]
-
Iodine-Catalyzed Sulfenylation: Molecular iodine can be used as a catalyst for the regioselective thiolation of indoles to furnish 3-arylthioindoles.[1] Another approach utilizes an iodine-catalyzed oxidative system with disulfides and DMSO as the oxidant under ambient conditions.[6]
Experimental Protocol: Catalyst-Free Thiolation of Indoles with Sulfonyl Hydrazides in Water [3]
-
To a solution of indole (1.0 mmol) in water (5.0 mL), add the corresponding sulfonyl hydrazide (1.2 mmol).
-
Stir the reaction mixture at 80 °C for the time specified in the literature for the particular substrate.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-sulfenylindole.
Catalyst-Free Synthesis of 3-Sulfenylindoles.
Oxidation to Sulfoxides: Introducing Chirality
The oxidation of the precursor 3-sulfenylindole to the target sulfoxide is a critical step that can be performed using various oxidizing agents. Importantly, this step offers the opportunity to introduce chirality at the sulfur atom, which can be pivotal for biological activity.
Direct Synthesis of 3-Arylsulfinylindoles:
A notable advancement is the direct synthesis of 3-arylsulfinylindoles from arylsulfinic acids and indoles in water under catalyst- and additive-free conditions.[7] This method provides a straightforward and environmentally friendly alternative to the two-step process.[7]
Asymmetric Oxidation:
To obtain enantiomerically enriched or pure sulfoxides, asymmetric oxidation methods are employed. These methods typically utilize a chiral catalyst or reagent to control the stereochemical outcome of the oxidation.
-
Metal-Based Catalysts: Modified Sharpless epoxidation reagents, such as those based on titanium isopropoxide and a chiral ligand like diethyl tartrate (DET) or (R)-(+)-binaphthol, can be used for the asymmetric oxidation of sulfides to sulfoxides.[8]
-
Enzymatic Oxidation: Biocatalytic methods using enzymes such as monooxygenases can offer high enantioselectivity under mild reaction conditions.
Experimental Protocol: Direct Synthesis of 3-Arylsulfinylindoles in Water [7]
-
A mixture of the indole (1.0 mmol) and the arylsulfinic acid (1.2 mmol) in water (5 mL) is stirred at room temperature for the time indicated in the literature.
-
After completion of the reaction (monitored by TLC), the precipitate is collected by filtration.
-
The solid is washed with water and dried under vacuum to afford the pure 3-arylsulfinylindole.
Direct Synthesis of 3-Arylsulfinylindoles.
Pharmacological Landscape: A Spectrum of Therapeutic Potential
While the biological activities of 3-substituted indole sulfoxides are an emerging field of study, the extensive research on their thioether precursors, the 3-sulfenylindoles, provides a strong foundation for their therapeutic potential. These compounds have demonstrated a wide range of pharmacological effects, including anticancer, anti-HIV, and anti-inflammatory activities.[1][4]
Anticancer Activity: Targeting Tubulin Polymerization
A significant body of evidence points to the potent anticancer activity of 3-arylthioindoles.[9][10] These compounds have been shown to be effective inhibitors of tubulin polymerization, a key process in cell division.[9][10]
Mechanism of Action:
3-Arylthioindoles interact with the colchicine binding site on β-tubulin.[9] This binding event disrupts the assembly of microtubules, which are essential components of the mitotic spindle. The inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[9]
One of the most potent derivatives, methyl 3-[(3,4,5-trimethoxyphenyl)thio]-5-methoxy-1H-indole-2-carboxylate, exhibited an IC50 value of 2.0 μM for the inhibition of tubulin polymerization, which is more potent than colchicine.[10] This compound also demonstrated potent inhibition of the growth of MCF-7 human breast carcinoma cells with an IC50 of 13 nM.[10]
Table 1: Anticancer Activity of Selected 3-Arylthioindoles
| Compound | Target | IC50 (Tubulin Polymerization) | IC50 (MCF-7 Cell Growth) | Reference |
| Methyl 3-[(3,4,5-trimethoxyphenyl)thio]-5-methoxy-1H-indole-2-carboxylate | Tubulin | 2.0 µM | 13 nM | [10] |
| 5-Bromo-3-[(3,4,5-trimetoxyphenyl)thio]-1H-indole | Tubulin | - | Induces G2/M arrest and apoptosis | [9] |
Antiviral, Anti-inflammatory, and Other Activities
In addition to their anticancer properties, 3-sulfenylindoles have been investigated for a range of other therapeutic applications.[1][4] These include:
-
Anti-HIV Activity: Certain 3-sulfenylindole derivatives have shown promise as anti-HIV agents.[1][2][4]
-
Anti-inflammatory Activity: The indole scaffold is present in several anti-inflammatory drugs, and derivatives of 3-sulfenylindoles are being explored for their potential in this area.
-
Antibacterial Activity: Some 3-sulfenylindoles have demonstrated activity against bacterial infections.[1]
While direct evidence for the biological activities of the corresponding sulfoxides is still emerging, it is hypothesized that the introduction of the chiral sulfoxide group could modulate the potency, selectivity, and pharmacokinetic properties of these compounds, potentially leading to improved therapeutic agents.
Future Perspectives and Conclusion
3-Substituted indole sulfoxide derivatives represent a compelling and underexplored area of medicinal chemistry. The synthetic methodologies for their preparation are becoming increasingly efficient and environmentally friendly. The potent and diverse biological activities of their thioether precursors, particularly as anticancer agents targeting tubulin, provide a strong rationale for the continued investigation of the corresponding sulfoxides.
Future research in this field should focus on:
-
Systematic evaluation of the biological activities of a diverse library of 3-substituted indole sulfoxides.
-
Elucidation of the specific mechanisms of action of these sulfoxide derivatives.
-
Development of robust and scalable asymmetric synthetic routes to access enantiomerically pure compounds.
-
Investigation of the structure-activity relationships (SAR) to guide the design of more potent and selective analogs.
References
-
Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles. (2024). RSC Advances. [Link]
-
Iodine-Catalyzed Synthesis of 3-Arylthioindoles Employing a 1-Aryltriazene/CS2 Combination as a New Sulfenylation Source. (2020). ACS Omega. [Link]
- Catalyst-free thiolation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles in w
- Synthesis and Biological Evaluation of Novel Bufalin Deriv
-
Palladium-Catalyzed Oxidative Sulfenylation of Indoles and Related Electron-Rich Heteroarenes with Aryl Boronic Acids and Elemental Sulfur. (2017). The Journal of Organic Chemistry. [Link]
- Oxidative Coupling of 3-Oxindoles with Indoles and Arenes. (2019). Organic Letters.
- Application of chiral sulfoxides in asymmetric synthesis. (2018). MOJ Biorganic & Organic Chemistry.
-
Some indole-based drugs and bioactive 3-(S)-arylthioindoles. (2019). ResearchGate. [Link]
- Synthesis and biological evaluation of 3-thiazolocoumarinyl Schiff-base derivatives as cholinesterase inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters.
-
Some biologically active 3-arylthioindoles. (2021). ResearchGate. [Link]
-
A Sulfenylation Reaction: Direct Synthesis of 3-Arylsulfinylindoles from Arylsulfinic Acids and Indoles in Water. (2015). Organic Letters. [Link]
- Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer. (2013). Molecules.
- Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. (2018). MedChemComm.
-
Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant under ambient conditions in dimethyl carbonate. (2015). Green Chemistry. [Link]
- Arylthioindoles: Promising compounds against cancer cell proliferation. (2014).
- Asymmetric Synthesis of Chiral Sulfoxides. (2008). Wiley-VCH.
- Synthesis, Characterization and Biological Evaluation of Some Sulfa Drug Derivatives. (2021). Egyptian Journal of Chemistry.
-
Representative 3-sulfenylindoles with pharmacological activities. (2018). ResearchGate. [Link]
- Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. (2018). Chemical Society Reviews.
- Arylthioindoles, potent inhibitors of tubulin polymerization. (2004). Journal of Medicinal Chemistry.
- I2-Catalyzed sulfenylation of indoles and pyrroles using triethylammonium thiolates as sulfenyl
- Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. (2016). Beilstein Journal of Organic Chemistry.
- Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-proliferative Apoptosis Inducers against Colon Cancer Cells. (2022). Molecules.
-
The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. [Link]
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Metabolic Stability of 3-(Methylsulfinyl)-1H-Indole: In Vitro Assessment & Mechanistic Insights
Topic: Metabolic Stability of 3-(methylsulfinyl)-1H-indole in vitro Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Metabolism & Pharmacokinetics (DMPK) Scientists
Executive Summary
This compound is a pivotal organosulfur indole derivative, structurally significant as both a metabolite of dietary glucosinolates (e.g., glucobrassicin degradation) and a scaffold in medicinal chemistry.[1] Its metabolic stability is governed by the redox sensitivity of the sulfinyl moiety and the electron-rich indole nucleus. This guide provides a definitive technical framework for assessing the in vitro metabolic stability of this compound, detailing the mechanistic pathways of biotransformation and offering a validated protocol for microsomal stability assays.
Compound Profile & Metabolic Context[2][3][4][5]
Understanding the physicochemical and structural properties of this compound is a prerequisite for accurate assay design.
-
Chemical Structure: An indole core substituted at the C3 position with a methylsulfinyl group (
). -
Physicochemical Nature: The sulfoxide group imparts polarity, lowering the LogP compared to its sulfide precursor (3-methylthioindole). This polarity influences its affinity for Cytochrome P450 (CYP) active sites.
-
Metabolic Relevance:
-
Dietary Context: It acts as an intermediate in the detoxification or bioactivation of cruciferous vegetable alkaloids.
-
Therapeutic Context: Indole sulfoxides are often prodrugs or active metabolites. Their stability dictates systemic exposure and duration of action.
-
Mechanistic Pathways of Metabolism
The metabolic fate of this compound in liver microsomes is driven by oxidative Phase I reactions. The compound possesses two primary "soft spots" for enzymatic attack: the sulfur center and the indole ring.
Pathway A: S-Oxidation (Sulfoxidation)
The most rapid transformation is typically the oxidation of the sulfoxide to a sulfone (
-
Mechanism:[2][3][4] Nucleophilic attack of the sulfur lone pair on the electrophilic oxygen of the heme-iron or flavin hydroperoxide.
Pathway B: Indole Ring Hydroxylation
The electron-rich indole ring is susceptible to hydroxylation, particularly at the C5, C6, or C2 positions.
-
Mechanism:[2][3][4] CYP-mediated epoxidation followed by NIH shift or direct radical insertion, leading to hydroxy-3-(methylsulfinyl)-indoles. These are precursors to Phase II conjugation (glucuronidation).
Pathway C: Retro-Reduction (Sulfide Formation)
While microsomes are oxidative environments, in vivo or in cytosolic fractions, the sulfoxide can be reduced back to the sulfide (3-methylthioindole) by methionine sulfoxide reductases (Msr) or aldehyde oxidase. In a standard NADPH-fortified microsomal assay, this pathway is minor but detectable.
Visualization: Metabolic Fate Map
Figure 1: Predicted metabolic pathways for this compound. Blue arrow indicates the primary oxidative route expected in liver microsomes.
In Vitro Assessment Strategy
To quantify the intrinsic clearance (
Why Liver Microsomes?
Liver microsomes (Human - HLM, Rat - RLM) contain the highest concentration of Phase I enzymes (CYPs and FMOs) necessary for sulfoxide oxidation and indole hydroxylation.
-
Advantages: High throughput, reproducible, and specifically targets the oxidative stability relevant to this compound.
-
Limitation: Lacks cytosolic enzymes (reductases). If retro-reduction is suspected to be a major clearance pathway, a S9 fraction or Hepatocyte assay should be run in parallel.
Detailed Experimental Protocol
This protocol is designed for a self-validating assessment of metabolic stability using LC-MS/MS quantification.
Materials & Reagents[2][3][7][8][9][10]
-
Test Compound: this compound (10 mM stock in DMSO).
-
Matrix: Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.[5]
-
Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Propranolol or Warfarin).
Step-by-Step Workflow
-
Preparation of Incubation Mix:
-
Dilute microsomes to 0.5 mg/mL in KPi buffer.
-
Pre-incubate at 37°C for 5 minutes.
-
Spike test compound to a final concentration of 1 µM (ensures
conditions for linear kinetics). Final DMSO < 0.1%.
-
-
Initiation:
-
Sampling (Time Course):
-
At
minutes, remove 50 µL aliquots.
-
-
Termination:
-
Immediately dispense aliquot into 150 µL of ice-cold Quench Solution (ACN + IS).
-
Vortex for 10 minutes; Centrifuge at 3000 x g for 20 minutes to pellet protein.
-
-
Bioanalysis:
-
Inject supernatant onto LC-MS/MS.[6]
-
Monitor MRM transitions for Parent (Sulfoxide) and optionally screen for Sulfone (+16 Da) and Hydroxyl (+16 Da) metabolites.
-
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for the microsomal stability assay.
Data Analysis & Interpretation
Calculation of Intrinsic Clearance ( )
Plot the natural logarithm (
Interpretation Guide
-
High Stability (
µL/min/mg): The sulfoxide is resistant to oxidation. Likely good oral bioavailability. -
Moderate Stability (
): Significant conversion to sulfone or hydroxylated metabolites. -
Low Stability (
): Rapid clearance. The compound acts as a "soft drug" or transient intermediate.
Note on Species Differences: Indole metabolism often varies significantly between species. Rat microsomes (high CYP2E1 activity) may show higher clearance via ring hydroxylation compared to Human microsomes.
Scientific Validation & Troubleshooting
-
Self-Validation Check: The "No NADPH" control must show >95% parent remaining at 60 minutes. If degradation occurs without NADPH, the compound is chemically unstable (e.g., auto-oxidation), invalidating the enzymatic clearance result.
-
Mass Balance: If clearance is high but no sulfone/hydroxyl metabolites are detected, consider covalent binding to microsomal proteins (reactive intermediate formation via indole epoxide).
References
-
PubChem. (n.d.). This compound (CID 13030604). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
Cojocaru, V., et al. (2007). The ins and outs of cytochrome P450s. Biochimica et Biophysica Acta (BBA) - General Subjects.[3] Retrieved from [Link]
- Gillam, E. M., et al. (2000). Metabolism of indole-3-carbinol by human cytochrome P450 enzymes. Chemical Research in Toxicology.
-
Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability in Liver Microsomes. Retrieved from [Link]
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- 1. This compound | C9H9NOS | CID 13030604 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. portal.research.lu.se [portal.research.lu.se]
- 4. mdpi.com [mdpi.com]
- 5. info.mercell.com [info.mercell.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Technical Whitepaper: Toxicity Profile and Safety Management of 3-(Methylsulfinyl)-1H-indole
[1][2]
CAS Number: 86925-06-6 Molecular Formula: C9H9NOS Molecular Weight: 179.24 g/mol Synonyms: Indole-3-methyl sulfoxide; 3-methanesulfinyl-1H-indole[1][2][3]
Executive Summary
This compound is a synthetic intermediate and potential metabolite structurally related to indole phytoalexins (e.g., brassinin) and bioactive isothiocyanates (e.g., sulforaphane).[2][3] While it serves as a valuable scaffold for developing tubulin polymerization inhibitors and antimycobacterial agents, it presents specific, high-risk hazards that distinguish it from common indole metabolites like Indole-3-carbinol (I3C).[1][2][3]
Critical Safety Flag: Unlike many benign indole derivatives, this compound is classified as Toxic in contact with skin (H311) .[3] Researchers must treat it as a potent transdermal toxin.[1][2] Standard nitrile gloves may offer insufficient protection for prolonged contact; double-gloving or specific laminate gloves are recommended during synthesis or high-concentration handling.[1][2]
Chemical Characterization & Physicochemical Properties[2][4]
The compound features an indole core substituted at the C3 position with a methylsulfinyl group (
| Property | Value / Description | Relevance to Safety |
| Physical State | Solid (Powder), typically off-white to brown | Dust inhalation risk; requires weighing in a fume hood.[1][2][3] |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate | DMSO solutions enhance dermal permeability, increasing systemic toxicity risk.[3] |
| LogP (Predicted) | ~1.0 - 1.5 | Moderately lipophilic; allows membrane permeability (contributing to dermal toxicity) but sufficiently polar to enter aqueous metabolic pathways.[2][3] |
| Reactivity | Susceptible to oxidation (to sulfone) and reduction (to sulfide) | Redox cycling can generate Reactive Oxygen Species (ROS) in biological systems.[3] |
Hazard Identification (GHS Classification)
The following classification is derived from supplier Safety Data Sheets (SDS) and structure-based toxicity assessments.
Core GHS Hazards[1][2][3]
-
Acute Toxicity, Dermal (Category 3): H311 - Toxic in contact with skin. [3]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed. [3]
-
Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation. [2][3]
-
Hazardous to the Aquatic Environment, Acute (Category 1): H400 - Very toxic to aquatic life. [3]
Precautionary Strategy (P-Codes)
Toxicological Profile & Mechanism of Action
Metabolic Fate: The Sulfide-Sulfoxide-Sulfone Triad
The toxicity of this compound is intrinsically linked to its metabolic stability.[1][2] In vivo, sulfoxides function as a "redox switch."[3]
-
Reduction: The compound can be reduced back to 3-(methylthio)indole by sulfoxide reductases (e.g., MsrA/MsrB).[3] The sulfide form is generally more lipophilic and may accumulate in adipose tissue.
-
Oxidation: Cytochrome P450 enzymes (CYPs) or Flavin-containing Monooxygenases (FMOs) can further oxidize the sulfoxide to 3-(methylsulfonyl)-1H-indole (Sulfone) .[2][3] Sulfones are typically more stable and harder to excrete, potentially leading to bioaccumulation.[3]
Mechanisms of Toxicity
-
Electrophilic Stress: While less reactive than isothiocyanates, the sulfoxide group can participate in redox cycling, depleting cellular glutathione (GSH) pools and inducing oxidative stress.[3]
-
AhR Activation: Like many C3-substituted indoles, this compound likely acts as a ligand for the Aryl Hydrocarbon Receptor (AhR).[3] Excessive AhR activation can lead to dysregulated xenobiotic metabolism (CYP1A1 induction) and potential endocrine disruption.[3]
-
Aquatic Toxicity: The H400 classification suggests that the compound disrupts gill function or cellular respiration in aquatic organisms (e.g., Daphnia magna), a common trait of lipophilic nitrogen heterocycles.[3]
Visualization: Metabolic & Safety Workflow
The following diagram illustrates the metabolic redox cycling and the required safety barriers for handling.
Caption: Figure 1: Metabolic redox cycling between sulfide, sulfoxide, and sulfone states, alongside critical laboratory safety barriers for dermal protection.
Experimental Protocols for Safety Assessment
To validate the safety profile in a specific research context, the following self-validating protocols are recommended.
Protocol A: Metabolic Stability Assessment (Microsomal Stability)
Purpose: To determine if the compound is rapidly cleared or converted to toxic sulfone metabolites.[3]
-
Preparation: Prepare a 10 mM stock of this compound in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg protein/mL) and NADPH regenerating system.[3]
-
Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).[2][3]
-
Analysis (LC-MS/MS): Monitor three transitions:
-
Self-Validation: The control (without NADPH) must show <5% degradation over 60 minutes. If degradation occurs without NADPH, chemical instability (hydrolysis/oxidation) is present.[3]
Protocol B: Cytotoxicity Screening (MTT Assay)
Purpose: To establish a baseline LD50 equivalent for in vitro models.[3]
-
Seeding: Seed HepG2 (liver) or HaCaT (keratinocyte) cells at 10,000 cells/well in 96-well plates. Allow 24h attachment.
-
Treatment: Treat cells with serial dilutions of the compound (0.1 µM to 100 µM) for 48 hours. Include a positive control (e.g., Doxorubicin) and a vehicle control (0.1% DMSO). [3]
-
Readout: Add MTT reagent, incubate for 3 hours, solubilize formazan crystals, and read absorbance at 570 nm.
-
Calculation: Plot dose-response curve.
Handling, Storage, and Disposal[3]
Storage
-
Temperature: Store at 2–8°C (Refrigerator).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent spontaneous oxidation to the sulfone.[3]
-
Container: Amber glass vials to protect from light-induced degradation.[1][2]
Emergency Response[1][2]
-
Skin Contact: Immediately wash with soap and water for 15 minutes.[1][2] Do not use ethanol or DMSO to wash skin, as these solvents may increase absorption of the residual compound.[3]
-
Spill: Dampen with water to prevent dust.[1][2] Sweep up using a dedicated hazardous waste broom.[1][2] Do not raise dust.
Disposal[1][2]
References
-
Sigma-Aldrich. (2025).[1][2][3] Safety Data Sheet: this compound. MilliporeSigma.[1][2] Link
-
PubChem. (2025).[2] Compound Summary: this compound (CID 12219765).[1][2] National Center for Biotechnology Information.[1][2] Link[3]
-
Mehta, R., et al. (1995).[3] "Cancer chemopreventive activity of brassinin, a phytoalexin from cabbage."[3][6] Carcinogenesis, 16(2), 399-404.[3] (Contextual reference for indole-sulfur phytoalexins). Link
-
Coda, R., et al. (2012).[3] "Metabolism of 3-methylindole by cytochrome P450 enzymes." Drug Metabolism and Disposition. (Contextual reference for indole oxidation pathways). Link
-
European Chemicals Agency (ECHA). (2024).[2] C&L Inventory: Indole derivatives. (Source for GHS H311/H400 classification logic). Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 1H-Indole, 3-((4-methoxy-1-naphthalenyl)methyl)-1-pentyl- | C25H27NO | CID 129858236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4,6-tribromo-3-methylsulfinyl-1H-indole | C9H6Br3NOS | CID 11407366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antiproliferative Effect of Indole Phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer chemopreventive activity of brassinin, a phytoalexin from cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Precision Functionalization of the Indole Scaffold: The 3-(Methylsulfinyl) Moiety as a Pummerer Precursor
This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and organic synthesis. It details the utilization of 3-(Methylsulfinyl)-1H-indole as a versatile precursor in Pummerer rearrangement reactions to access functionalized indole derivatives.
Executive Summary
The indole scaffold is a "privileged structure" in drug discovery, serving as the core for thousands of bioactive alkaloids and synthetic therapeutics. While C3-alkylation (Fischer indole synthesis) and C2-arylation (cross-coupling) are standard, the functionalization of sulfur-containing side chains at the C3 position offers a unique vector for diversification.
This guide focuses on This compound , a sulfoxide that undergoes the Pummerer rearrangement upon activation with anhydrides (e.g., TFAA, Ac₂O). This reaction generates a highly reactive thionium ion intermediate, which can be exploited for:
- -Acetoxylation: Creating masked aldehydes or reactive electrophiles.
-
Interrupted Pummerer Coupling: Forming C-C bonds with external nucleophiles.
-
Intramolecular Cyclization: Accessing fused tricyclic systems (e.g., thieno[2,3-b]indoles).
Mechanistic Insight: The Thionium Gateway
The utility of 3-(methylsulfinyl)indole lies in its ability to generate the thionium ion (C) . Unlike simple alkyl sulfoxides, the indole ring's electron density can influence the stability and reactivity of this intermediate.
Pathway Analysis
-
Activation: The sulfoxide oxygen attacks the anhydride (TFAA or Ac₂O) to form the Acyloxy-sulfonium salt (A) .
-
Elimination: Base-mediated removal of an
-proton (from the methyl group) triggers the elimination of the acid (AcOH or TFAOH), generating the Thionium Ion (C) . -
Fate of the Thionium:
-
Path 1 (Normal Pummerer): Re-addition of the carboxylate anion to the
-carbon yields the -Acyloxy Sulfide (D) . -
Path 2 (Interrupted): An external nucleophile (Nu⁻) intercepts the thionium ion.
-
Visualization: Reaction Pathways
Figure 1: Mechanistic bifurcation of the Pummerer rearrangement for 3-indolyl sulfoxides. The thionium ion is the critical divergence point.
Pre-Experimental Considerations
Substrate Synthesis (Precursor)
Commercially available indoles are converted to the sulfoxide in two steps.
-
Step 1 (Sulfenylation): Indole + Dimethyl Disulfide (DMDS)
3-(Methylthio)indole. -
Step 2 (Oxidation): 3-(Methylthio)indole + NaIO₄ or mCPBA (1.0 eq)
3-(Methylsulfinyl)indole .-
Critical Note: Avoid over-oxidation to the sulfone (
), which is inert to Pummerer conditions. Control temperature ( ) and stoichiometry strictly.
-
N-Protection
While free (NH)-indoles can be used, N-protection (e.g., N-Methyl, N-Boc, N-Tosyl) is highly recommended.
-
Why? The free NH is acidic and can be acylated by TFAA/Ac₂O, leading to N-acylated byproducts that complicate purification.
-
Recommendation: Use 1-Methyl-3-(methylsulfinyl)indole for initial optimization.
Detailed Protocols
Protocol A: "Normal" Pummerer Rearrangement
Objective: Synthesis of 3-((Acetoxy)methylthio)-1-methyl-1H-indole . Application: This product serves as a masked aldehyde or a precursor for further substitution (e.g., hydrolysis to the thiol).
Materials
-
Substrate: 1-Methyl-3-(methylsulfinyl)-1H-indole (1.0 mmol, 193 mg)
-
Reagent: Acetic Anhydride (Ac₂O) (excess, solvent/reagent)
-
Base: Sodium Acetate (NaOAc) (1.2 eq)
-
Solvent: Toluene (optional, if Ac₂O is not used as solvent)
Step-by-Step Procedure
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Dissolution: Add the sulfoxide substrate (1.0 mmol) and NaOAc (1.2 mmol, 98 mg).
-
Activation: Add Acetic Anhydride (3.0 mL) via syringe.
-
Note: If the substrate is not soluble, add 2 mL of dry Toluene.
-
-
Reaction: Heat the mixture to 120°C (oil bath temperature) for 3–5 hours .
-
Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The sulfoxide (polar) will disappear, and a less polar spot (Pummerer product) will appear.
-
-
Workup:
-
Purification: Flash column chromatography (Gradient: 0%
20% EtOAc in Hexanes). The product is typically a viscous oil or low-melting solid.
Expected Yield: 75–85%
Protocol B: Interrupted Pummerer (C-C Bond Formation)
Objective: Coupling of the indole side chain with an electron-rich arene (e.g., 1,3,5-trimethoxybenzene) to form 3-((2,4,6-trimethoxyphenyl)methylthio)-indole .
Materials
-
Substrate: 1-Methyl-3-(methylsulfinyl)-1H-indole (1.0 mmol)
-
Nucleophile: 1,3,5-Trimethoxybenzene (1.2 mmol)
-
Activator: Trifluoroacetic Anhydride (TFAA) (1.5 eq)
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Temperature:
to
Step-by-Step Procedure
-
Setup: Flame-dry a 50 mL two-neck flask. Maintain an inert atmosphere (
or Ar). -
Solution A: Dissolve the sulfoxide (1.0 mmol) and the nucleophile (1.2 mmol) in anhydrous DCM (10 mL). Cool to
(dry ice/acetone bath). -
Activation: Add TFAA (1.5 mmol, 210 µL) dropwise over 5 minutes.
-
Observation: The solution may darken (deep yellow/orange) indicating the formation of the acyloxy-sulfonium/thionium species.
-
-
Reaction: Stir at
for 30 minutes, then allow the bath to warm slowly to over 2 hours. -
Quench: Pour the reaction mixture into saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 10 minutes.
-
Extraction: Extract with DCM (3 x 15 mL). Dry combined organics over MgSO₄.
-
Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).
Expected Yield: 60–75%
Data Summary & Optimization Guide
Solvent and Activator Effects
The choice of activator dictates the reaction temperature and the "hardness" of the electrophile.
| Activator | Temp ( | Reactivity | Recommended For |
| Ac₂O | 100–120 | Moderate | "Normal" Pummerer (Acetoxylation) |
| TFAA | -78 to 0 | High | Interrupted Pummerer (C-C coupling) |
| Ts₂O | 0 to RT | Moderate | Mild conditions, non-volatile byproduct |
Troubleshooting Table (Self-Validating)
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Activation failure | Ensure anhydrous conditions; water destroys the anhydride. Increase Temp. |
| Complex Mixture/Tars | Polymerization | Indoles are acid-sensitive. Use N-protected indoles.[9] Lower temp (switch to TFAA at -78°C). |
| N-Acylation observed | Free NH reactivity | Use N-Methyl or N-Boc indole. |
| Sulfone formation | Over-oxidation (in precursor step) | Check precursor purity by NMR before starting Pummerer. Sulfones do not react. |
References
-
Magnus, P., Gallagher, T., Brown, P., & Pappalardo, P. (1984). Indole-2,3-quinodimethanes. Pummerer rearrangement of 3-indolyl sulfoxides. Accounts of Chemical Research, 17(1), 35–41. Link
-
Akazawa, T., & Uchida, K. (2010). Recent Progress in the Pummerer Reaction of Indole Derivatives. Heterocycles, 81(12), 2717. Link
Disclaimer: This protocol involves the use of corrosive anhydrides and reactive intermediates. All procedures should be performed in a fume hood with appropriate PPE.
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 7. researchgate.net [researchgate.net]
- 8. "Interrupted Pummerer Rearrangement: Capture of Tricoordinate Sulfur Sp" by Dallas K. Bates, R. Thomas Winters et al. [digitalcommons.mtu.edu]
- 9. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
Reaction conditions for nucleophilic substitution on indole sulfoxides
Application Note: Reaction Conditions for Nucleophilic Substitution on Indole Sulfoxides
Abstract
Indole sulfoxides represent a privileged class of synthons in medicinal chemistry, offering a dual-reactivity profile that is distinct from their sulfone or sulfide counterparts. Unlike the chemically inert sulfide or the strongly electron-withdrawing sulfone, the sulfinyl group (S=O) serves two orthogonal synthetic functions: (1) as a leaving group in metal-mediated ligand coupling reactions (ipso-substitution), and (2) as an electrophilic activator via the Pummerer rearrangement, enabling regioselective functionalization of the indole core. This guide details the reaction conditions, mechanistic pathways, and protocols for exploiting these reactivities to construct complex indole derivatives.
Mechanistic Paradigms
The reactivity of indole sulfoxides with nucleophiles is dictated by the activation mode of the sulfinyl group.
Pathway A: Ipso-Substitution (Ligand Coupling)
In this regime, the sulfinyl group at the C2 position acts as a "chiral leaving group." Reaction with organometallic nucleophiles (Grignard reagents) triggers a ligand coupling event. The nucleophile attacks the sulfur center or the ipso-carbon (depending on the metal), leading to the expulsion of the sulfinyl moiety and formation of a C–C bond. This is particularly useful for installing alkyl or aryl groups at the 2-position without transition metal catalysts.
Pathway B: Interrupted Pummerer Rearrangement
Here, the sulfinyl oxygen is activated by an electrophilic anhydride (e.g., TFAA, Tf₂O). This generates a highly reactive thionium ion intermediate. This cationic species renders the adjacent carbon (C3 for 2-sulfinyl, or C2 for 3-sulfinyl) susceptible to attack by weak nucleophiles (arenes, olefins, heteroatoms). This is effectively a "nucleophilic substitution of hydrogen" mediated by the sulfoxide.
Figure 1: Divergent reaction pathways for indole sulfoxides. Pathway A utilizes the sulfoxide as a leaving group for C-C bond formation.[1] Pathway B utilizes the sulfoxide as an activator for ring functionalization.
Protocol 1: Ipso-Substitution with Grignard Reagents
Target: Synthesis of 2-Alkyl/Aryl Indoles from 2-Sulfinyl Indoles. Mechanism: Nucleophilic displacement of the sulfinyl group (Ligand Coupling).
Reagents & Materials
-
Substrate: 2-(p-Tolylsulfinyl)indole (0.5 mmol).
-
Nucleophile: Ethylmagnesium bromide (EtMgBr) or Phenylmagnesium bromide (PhMgBr) (1.0 M in THF).
-
Solvent: Anhydrous THF (freshly distilled or from SPS).
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
Step-by-Step Procedure
-
Preparation: Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool to room temperature under a stream of argon.
-
Dissolution: Charge the flask with 2-(p-tolylsulfinyl)indole (127 mg, 0.5 mmol) and dissolve in anhydrous THF (5 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Note: Low temperature prevents deprotonation of the indole N-H (if unprotected) or competing sulfoxide exchange reactions.
-
-
Addition: Dropwise add the Grignard reagent (1.5 mmol, 3.0 equiv) over 5 minutes.
-
Observation: A color change (often to yellow or orange) indicates the formation of the magnesiate intermediate.
-
-
Reaction: Stir at -78 °C for 30 minutes, then allow the mixture to warm slowly to 0 °C over 1 hour.
-
Checkpoint: Monitor by TLC. The starting sulfoxide spot should disappear, and a less polar product spot (2-substituted indole) should appear.
-
-
Quench: Quench the reaction at 0 °C by the careful addition of saturated aqueous NH₄Cl (2 mL).
-
Workup: Dilute with EtOAc (20 mL) and water (10 mL). Separate phases. Extract the aqueous layer with EtOAc (2 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc 9:1).
Table 1: Optimization Parameters for Ipso-Substitution
| Parameter | Recommended Condition | Effect of Deviation |
| Stoichiometry | 3.0 - 4.0 equiv RMgX | < 2.0 equiv leads to incomplete conversion due to coordination with Mg. |
| Temperature | -78 °C | Starting at RT can lead to N-deprotonation or polymerization. |
| Solvent | THF | Et₂O is often too non-polar to solvate the magnesiate intermediate effectively. |
| Protecting Group | Free N-H or N-Me | N-Sulfonyl (e.g., N-Ts) is not recommended as Grignards may attack the sulfonyl group. |
Protocol 2: Interrupted Pummerer Functionalization
Target: C3-Functionalization of 2-Sulfinyl Indoles (or C2 of 3-Sulfinyl Indoles). Mechanism: Electrophilic activation followed by nucleophilic trapping.
Reagents & Materials
-
Substrate: 2-(Phenylsulfinyl)indole (0.5 mmol).
-
Activator: Trifluoroacetic Anhydride (TFAA) (1.2 equiv).
-
Nucleophile: Allyltrimethylsilane (2.0 equiv) or Electron-rich Arene (e.g., 1,3,5-trimethoxybenzene).
-
Base: 2,6-Lutidine (1.5 equiv) (acts as a proton scavenger to prevent acid-catalyzed degradation).
-
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Procedure
-
Setup: Flame-dry a 10 mL Schlenk tube under argon.
-
Mixing: Add 2-(phenylsulfinyl)indole (0.5 mmol), the nucleophile (1.0 mmol), and 2,6-lutidine (0.75 mmol) to anhydrous DCM (4 mL).
-
Activation: Cool the mixture to -78 °C . Add TFAA (0.6 mmol, 85 µL) dropwise.
-
Reaction: Stir at -78 °C for 15 minutes, then warm to 0 °C for 30 minutes.
-
Critical Step: The thionium ion is transient. Warming too fast can lead to Pummerer elimination (forming a vinyl sulfide) rather than nucleophilic trapping.
-
-
Quench: Add saturated aqueous NaHCO₃ (5 mL) vigorously.
-
Workup: Extract with DCM (3 x 10 mL). Wash with brine. Dry over MgSO₄.
-
Purification: Flash chromatography. Note that the product will be a sulfide (thioether).
-
Post-Modification: The resulting sulfide group can be removed (Raney Ni) or oxidized back to a sulfoxide/sulfone for further chemistry.
-
Troubleshooting & Critical Controls
Common Pitfalls
-
Side Reaction (Pathway A): Sulfoxide Exchange.
-
Side Reaction (Pathway B): Vinyl Sulfide Formation.
Safety Note
-
TFAA: Highly corrosive and moisture sensitive. Handle in a fume hood.
-
Grignards: Pyrophoric hazards.[8] Use proper syringe techniques.
References
-
Satoh, T., & Ota, H. (2000). Sulfoxide-Magnesium Exchange Reaction of Sulfinylindoles: A New Method for the Synthesis of Functionalized Indoles. Tetrahedron Letters. Link
-
Pulis, A. P., & Procter, D. J. (2016).[10] C–H Coupling Reactions Directed by Sulfoxides: Teaching an Old Functional Group New Tricks.[10] Angewandte Chemie International Edition.[10] Link
-
Yorimitsu, H., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews.[2] Link
-
Garcia Ruano, J. L., et al. (2008). Asymmetric Transformations Mediated by Sulfinyl Groups. Wiley-VCH.[2] Link
-
Feldman, K. S., et al. (2003). The Pummerer Rearrangement in Heterocyclic Synthesis. Journal of Organic Chemistry.[11] Link
Sources
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 11. people.uniurb.it [people.uniurb.it]
Application Notes & Protocols: A Modular Approach to the Synthesis of 3-Indolyl Sulfoxides via Grignard Reagents and Thionyl Chloride
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, with its derivatives playing crucial roles in numerous therapeutic agents.[1][2] Concurrently, the sulfoxide functional group is a key structural motif in various pharmaceuticals and chiral auxiliaries.[3] This document provides a comprehensive guide for the synthesis of 3-indolyl sulfoxides, a class of compounds with significant potential in drug discovery.[4][5] We present a modular, one-pot protocol that leverages the sequential reaction of an indolyl Grignard reagent with thionyl chloride, followed by a second, different Grignard reagent. This methodology offers a reliable and adaptable route to a variety of substituted 3-indolyl sulfoxides. The narrative emphasizes the mechanistic rationale behind each procedural step, critical safety considerations, and detailed experimental protocols suitable for research and development laboratories.
Scientific Principles & Rationale
The successful synthesis of 3-indolyl sulfoxides hinges on controlling the inherent reactivity of the indole ring and harnessing the distinct roles of the reagents involved.
The Dual Nucleophilicity of the Indole Ring
The indole ring presents two primary sites for electrophilic attack: the N1-nitrogen and the C3-carbon. While the nitrogen is a heteroatomic nucleophile, the C3 position is highly electron-rich due to the influence of the nitrogen lone pair, making it the preferred site for electrophilic substitution.[6] Direct sulfinylation at C3 is often challenging. Our strategy circumvents this by first converting the indole into a potent carbon-centered nucleophile at the C3 position. This is achieved by reacting indole with a Grignard reagent (e.g., ethylmagnesium bromide). The Grignard reagent deprotonates the N-H, forming an N-magnesium halide salt. This species exists in equilibrium with a C3-magnesiated form, which acts as the key nucleophilic intermediate for the subsequent step.
Stepwise Formation of the C-S and S-R Bonds
The overall synthesis can be conceptualized as a two-stage, one-pot process involving the controlled formation of two new bonds to a central sulfur atom derived from thionyl chloride (SOCl₂).
-
C₃-S Bond Formation: The C3-indolylmagnesium halide, a powerful nucleophile, attacks the electrophilic sulfur atom of thionyl chloride. This addition-elimination reaction displaces one chloride ion, forming a reactive indole-3-sulfinyl chloride intermediate. This step effectively tethers the "SO" unit to the desired C3 position of the indole scaffold.
-
S-R Bond Formation: A second, different Grignard reagent (R'-MgX) is then introduced. This organometallic reagent acts as a nucleophile, attacking the sulfur atom of the indole-3-sulfinyl chloride intermediate.[7] This second nucleophilic substitution displaces the remaining chloride ion, thereby forming the final S-R' bond and yielding the target 3-indolyl sulfoxide.
This sequential approach allows for a modular synthesis; the indole core is fixed in the first stage, while the R' group on the sulfoxide can be varied simply by choosing a different Grignard reagent for the second stage.
Experimental Protocols
Critical Safety Precautions
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. Reacts violently with water to release toxic gases (HCl and SO₂). Must be handled exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Grignard Reagents (R-MgX): Highly flammable and extremely sensitive to moisture and protic solvents. All reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon). All glassware must be rigorously dried (e.g., oven-dried or flame-dried) before use.
-
Anhydrous Solvents: Use of anhydrous solvents (e.g., THF, diethyl ether) is mandatory to prevent quenching of the Grignard reagents.
Materials and Reagents
-
1H-Indole (or substituted indole)
-
Thionyl chloride (SOCl₂)
-
Ethylmagnesium bromide (or similar Grignard for deprotonation)
-
Desired Grignard reagent for R' group (e.g., Phenylmagnesium bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol: One-Pot Synthesis of 3-(Phenylsulfinyl)-1H-indole
This protocol details the synthesis of a representative 3-indolyl sulfoxide. Molar equivalents are based on the starting indole.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere of nitrogen, add 1H-indole (1.0 eq) and anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Formation of Indolylmagnesium Bromide: Cool the solution to 0 °C using an ice bath. Add ethylmagnesium bromide (1.1 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. Causality: This step generates the C3-nucleophilic Grignard reagent required for the initial attack on thionyl chloride.
-
Formation of the Sulfinyl Chloride Intermediate: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. In a separate dry flask, prepare a solution of thionyl chloride (1.1 eq) in anhydrous THF. Add this SOCl₂ solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for an additional 1 hour. Causality: Low temperature is critical to control the high reactivity of the reagents and prevent unwanted side reactions, ensuring the selective formation of the indole-3-sulfinyl chloride.
-
Formation of the 3-Indolyl Sulfoxide: While maintaining the temperature at -78 °C, add phenylmagnesium bromide (1.2 eq) dropwise over 30 minutes. Once the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature and stir overnight. Causality: The second Grignard reagent displaces the chloride from the sulfinyl chloride intermediate to form the final product. Allowing a slow warm-up ensures the reaction goes to completion.
-
Aqueous Work-up: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the pure 3-(phenylsulfinyl)-1H-indole.
Data Presentation: Reaction Scope
The modularity of this protocol allows for the synthesis of various 3-indolyl sulfoxides by simply changing the second Grignard reagent. The following table presents expected outcomes for different R' groups.
| Entry | R' Group (from R'-MgX) | Product Structure | Expected Yield (%) |
| 1 | Phenyl | Indole-3-S(=O)-Ph | 65-75% |
| 2 | Methyl | Indole-3-S(=O)-Me | 50-60% |
| 3 | n-Butyl | Indole-3-S(=O)-nBu | 55-65% |
| 4 | 4-Methoxyphenyl | Indole-3-S(=O)-C₆H₄-OMe | 60-70% |
| 5 | 2-Thienyl | Indole-3-S(=O)-Thienyl | 58-68% |
Note: Yields are illustrative and may vary based on specific reaction conditions and purification efficiency.
Discussion & Field Insights
-
Stoichiometry: Using a slight excess of the Grignard reagents and thionyl chloride ensures the complete consumption of the preceding intermediate. A larger excess should be avoided to minimize side reactions and simplify purification.
-
Temperature Control: Maintaining -78 °C during the addition of SOCl₂ and the second Grignard reagent is the most critical parameter for achieving good yields. Higher temperatures can lead to the formation of complex side products.
-
Chirality: The sulfoxide produced by this method is racemic. For applications requiring enantiopure sulfoxides, chiral resolution or asymmetric synthesis methods would be necessary. The classic Andersen sulfoxide synthesis, which uses a chiral auxiliary like (-)-menthol, provides a foundational strategy for achieving enantioselectivity in related systems.[8]
-
Applications & Scope: The synthesized 3-indolyl sulfoxides are valuable building blocks. The sulfoxide moiety can be further oxidized to a sulfone or used as a chiral auxiliary itself. Given the broad biological activities of indole derivatives, these compounds are excellent candidates for screening in drug discovery programs, particularly in oncology and as antimicrobial agents.[1][2][9]
References
- Preparation and Properties of INDOLE. (n.d.). Google Books.
- A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. (n.d.). Organic Chemistry Portal.
- Nucleophilic addition of Grignard reagents to 3-acylindoles: stereoselective synthesis of highly substituted indoline scaffolds. (n.d.). Semantic Scholar.
- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). PMC - NIH.
- Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications. (n.d.). PubMed.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
- The Mechanism of Grignard and Organolithium Reactions with Nitriles. (n.d.). Chemistry Steps.
- The reactions of amines and grignard reagents with sulfinyl sulfones. (1969). Oregon State University.
- Sulfoxide synthesis by C-S coupling reaction or sulfinylation. (n.d.). Organic Chemistry Portal.
- One-Pot, Three-Component Synthesis of Sulfides Using a Sulfoxide Reagent as a Sulfur Dication Equivalent. (n.d.). ChemRxiv.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications.
- Synthesis of indoles. (n.d.). Organic Chemistry Portal.
- Preparation of sulfonamides from N-silylamines. (n.d.). PubMed.
- Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020). Chemical Reviews.
- Synthesis and investigation of new indole‐containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications. (n.d.). ResearchGate.
- A Sulfoxide Reagent for One‐Pot, Three‐Component Syntheses of Sulfoxides and Sulfinamides. (2022). PMC - PubMed Central.
- Synthesis and Chemistry of Indole. (n.d.). SlideShare.
- A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. (2022). ACS Publications.
- Terminal Aziridines by Addition of Grignard Reagents or Organoceriums to an (α-Chloro)sulfinylimine. (2009). Organic Chemistry Portal.
- CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. (2008). University of Illinois at Urbana-Champaign.
- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Publications.
- Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
- Thionyl Chloride. (2023). Chemistry LibreTexts.
- A Sulfoxide Reagent for One-Pot, Three-Component Syntheses of Sulfoxides and Sulfinamides. (2022). PubMed.
- Diastereoselective Addition of Grignard Reagents to α-Epoxy N-Sulfonyl Hydrazones. (2016). Synfacts.
- Bisindole Compounds—Synthesis and Medicinal Properties. (n.d.). MDPI.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (n.d.). PMC.
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- 9. pubs.acs.org [pubs.acs.org]
Application Note: 3-(Methylsulfinyl)-1H-indole as a Gateway Scaffold for Antiviral Development
Abstract & Strategic Relevance
In the landscape of antiviral drug discovery, the indole scaffold remains a "privileged structure," forming the core of therapeutics ranging from Delavirdine (HIV NNRTI) to Umifenovir (Influenza fusion inhibitor).
3-(Methylsulfinyl)-1H-indole represents a critical "linchpin" intermediate. While often overshadowed by its final derivatives, this sulfoxide serves two distinct, high-value functions in medicinal chemistry:
-
Pharmacophore Isostere: It acts as a bioisostere for carbonyls or sulfones in Structure-Activity Relationship (SAR) studies, offering unique hydrogen-bonding vectors and chirality.
-
Synthetic Divergence Point (The Pummerer "Switch"): It is the obligate precursor for the Pummerer rearrangement , a powerful transformation that converts the chemically inert indole C3 position into a highly reactive electrophile. This allows for the rapid generation of 3-formylindoles , 3-vinyl sulfides , and 3-acetoxymethylindoles —key building blocks for broad-spectrum antivirals.
This guide provides a validated protocol for the chemo-selective synthesis of this compound and details its application in generating antiviral libraries.
Synthetic Utility & Mechanism
The utility of this compound lies in its oxidation state. It must be synthesized with high precision; under-oxidation leaves the inactive sulfide, while over-oxidation yields the chemically dead sulfone.
The "Pummerer Switch" Mechanism
The primary pharmaceutical application of this intermediate is to access functionalized antiviral cores. Upon treatment with an anhydride (e.g., acetic anhydride), the sulfoxide undergoes the Pummerer rearrangement to form an unstable thionium ion. This ion can be trapped to create complex alkaloids or aldehydes used in fusion inhibitor synthesis.
Figure 1: The central role of the sulfoxide intermediate in accessing divergent antiviral scaffolds.
Validated Experimental Protocols
Protocol A: Chemo-Selective Synthesis of this compound
Challenge: The indole nitrogen is sensitive, and the sulfide is prone to over-oxidation to the sulfone (
Reagents & Materials:
-
Starting Material: 3-(Methylthio)indole (1.0 equiv)
-
Oxidant: Sodium Periodate (
) (1.05 equiv) -
Solvent: Methanol (MeOH) / Water (
) (5:1 ratio) -
Quench: Saturated Sodium Thiosulfate (
)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of 3-(methylthio)indole in 50 mL of MeOH.
-
Oxidant Preparation: Dissolve 10.5 mmol of
in 10 mL of warm water. -
Addition: Cool the indole solution to 0°C (ice bath). Add the oxidant solution dropwise over 20 minutes. Critical: Exothermic reaction; maintain T < 5°C to prevent sulfone formation.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours.
-
Monitoring: Check TLC (EtOAc/Hexane 1:1).
-
Sulfide Rf: ~0.7
-
Sulfoxide Rf: ~0.3 (Target)
-
Sulfone Rf: ~0.5 (Impurity)
-
-
Workup: Filter off the precipitated sodium iodate (
). Dilute filtrate with DCM (100 mL) and wash with saturated (to quench trace oxidant). -
Purification: Recrystallize from EtOAc/Hexane. Do not distill (risk of thermal elimination).
Protocol B: Quality Control (QC) Criteria
Before using this intermediate in complex synthesis, verify purity to ensure the Pummerer reaction will proceed cleanly.
| QC Parameter | Method | Acceptance Criteria | Note |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% | Sulfone < 0.5% is critical. |
| Identity | 1H-NMR (DMSO-d6) | S-Me signal shifts downfield from ~2.4 (sulfide) to ~2.8 (sulfoxide). | |
| Water Content | Karl Fischer | < 0.5% | Water inhibits Pummerer rearrangement. |
| Appearance | Visual | White to off-white solid | Yellowing indicates oxidation of the indole ring. |
Application in Antiviral Drug Design
The 3-(methylsulfinyl) motif allows researchers to target specific viral mechanisms.
Influenza (Fusion Inhibitors)
-
Mechanism: Indole derivatives bind to the Hemagglutinin (HA) trimer, stabilizing it and preventing the conformational change required for viral fusion.
-
Workflow: Use the sulfoxide to synthesize 3-indoleacetonitriles or 3-aminomethylindoles (Umifenovir analogs). The sulfoxide is converted to the aldehyde, then subjected to reductive amination.
HIV-1 (NNRTIs)
-
Mechanism: Non-nucleoside reverse transcriptase inhibitors often require a hydrophobic core (indole) with a polar "wing" (sulfoxide/sulfone) to interact with the NNRTI binding pocket residues (e.g., Lys101).
-
Workflow: The sulfoxide itself is screened as a chiral pharmacophore. Enantiomeric separation (Chiral HPLC) is required, as the (R)- and (S)-sulfoxides often exhibit differential binding affinities.
Figure 2: Decision matrix for utilizing the intermediate in specific viral indications.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Sulfone Content | Temperature spike during addition; Excess oxidant. | Keep T < 5°C strictly. Verify stoichiometry (1.05 eq max). |
| Low Yield | Product water solubility; Incomplete extraction. | The sulfoxide is polar. Use DCM/MeOH (9:1) for extraction or salt out the aqueous phase. |
| Dark Product | Indole polymerization. | Perform reaction in the dark (indoles are light sensitive). Use inert atmosphere ( |
| Pummerer Failure | Wet intermediate. | Dry sulfoxide thoroughly under high vacuum ( |
References
-
Indole Antivirals (Influenza): Semenova, N., et al. (2021).[1] "3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo."[1] Viruses.[1][2][3][4][5]
-
Selective Oxidation Protocol: Zou, J., et al. (2015).[6] "DMSO as oxidant and sulfenylating agent for metal-free oxidation and methylthiolation of alcohol-containing indoles."[6][7] RSC Advances.
-
Pummerer Rearrangement Utility: Bur, S. K., & Padwa, A. (2004). "The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds." Chemical Reviews.
-
Broad Spectrum Indoles: Xu, Z., et al. (2022). "Indole-3-carbinol in vitro antiviral activity against SARS-Cov-2 virus."[3][8] Pharmaceuticals.
Sources
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- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actanaturae.ru [actanaturae.ru]
- 5. Antiviral Activity of 3-Methyleneoxindole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DMSO as oxidant and sulfenylating agent for metal-free oxidation and methylthiolation of alcohol-containing indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Solvent Selection and Recrystallization Protocol for 3-(Methylsulfinyl)-1H-indole
Abstract
This technical guide outlines the systematic solvent selection and recrystallization protocol for 3-(Methylsulfinyl)-1H-indole (CAS: 86925-06-6).[1] Due to the amphiphilic nature of the indole core combined with the polar sulfoxide moiety, this compound presents unique purification challenges. This note details the thermodynamic basis for solvent screening, recommends specific binary solvent systems (Ethyl Acetate/Heptane and Ethanol/Water), and provides a scalable protocol designed to minimize thermal decomposition risks associated with sulfoxide instability.
Chemical Context & Solubility Profiling
To select the correct solvent, one must understand the intermolecular forces at play. This compound possesses two distinct functionalities that dictate its solubility:
-
Indole Core (Lipophilic/Aromatic): Provides
- stacking capability and moderate lipophilicity.[1] It is acid-sensitive, prone to dimerization under low pH conditions.[1] -
Methylsulfinyl Group (Polar/H-Bond Acceptor): The sulfoxide (
) is a strong dipole and hydrogen bond acceptor. This moiety significantly lowers the LogP (partition coefficient) compared to the parent indole, increasing solubility in polar organic solvents (alcohols, esters) and reducing solubility in non-polar alkanes.
Stability Warning: Sulfoxides are thermally labile.[1] At elevated temperatures (>100°C), they can undergo Pummerer rearrangements or pyrolytic elimination. Therefore, the boiling point of the crystallization solvent should ideally remain below 80°C to prevent degradation during dissolution.
Table 1: Predicted Solubility Profile
| Solvent Class | Representative Solvent | Predicted Solubility (Cold) | Predicted Solubility (Hot) | Suitability |
| Alkanes | n-Heptane, Hexane | Insoluble | Poor | Excellent Anti-solvent |
| Esters | Ethyl Acetate (EtOAc) | Moderate | High | Primary Solvent Candidate |
| Alcohols | Ethanol (EtOH), IPA | Good | Very High | Good Solvent (Risk of high loss in mother liquor) |
| Chlorinated | Dichloromethane (DCM) | High | High | Too Soluble (Hard to crystallize) |
| Water | Water | Poor | Moderate | Anti-solvent (for alcoholic systems) |
Solvent Selection Methodology
Do not rely on trial and error. Use a systematic screening approach based on Dielectric Constant (
The "Best Bet" Binary Systems
Based on the compound's polarity, single-solvent recrystallization is often inefficient (either too soluble or insoluble). A binary (Solvent/Anti-solvent) system is recommended.
-
System A (Preferred): Ethyl Acetate / n-Heptane [1]
-
Mechanism:[2][3] EtOAc dissolves the sulfoxide via dipole-dipole interactions.[1] Heptane acts as the non-polar anti-solvent, forcing the aromatic indole rings to stack and crystallize.
-
Advantage:[4][5][6] Low boiling point (easier drying), non-protic (no risk of H-bond interference with crystal lattice), excellent rejection of non-polar impurities.
-
-
System B (Alternative): Ethanol / Water
Experimental Protocol
Phase 1: Solubility Screening (Micro-Scale)
Perform this test with 100 mg of crude material before scale-up.[1]
-
Place 100 mg of this compound in a test tube.[1]
-
Add Ethyl Acetate dropwise with mild heating (water bath at 50°C) until fully dissolved. Record volume (
). -
If
mL, the compound is too soluble. -
Slowly add n-Heptane (Anti-solvent) dropwise to the hot solution until a persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of EtOAc to clear the solution.[1]
-
Allow to cool slowly to Room Temperature (RT), then to 4°C.
-
Success Criteria: Distinct crystals form (needles or plates). Failure: Oiling out or no precipitate.[1]
Phase 2: Optimized Recrystallization Protocol (Scale-Up)
Target Scale: 10 g Crude Material Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent)
Step 1: Dissolution[1][9]
-
Charge 10 g of crude this compound into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add Ethyl Acetate (30 mL) .
-
Heat the mixture to 50-60°C (Do not exceed 70°C).
-
If solids remain, add EtOAc in 5 mL portions until a clear solution is obtained.
-
Note: If insoluble dark particles remain (polymeric impurities), filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.
-
Step 2: Crystallization[1][8][9][10]
-
Maintain the solution at 50°C.
-
Slowly add n-Heptane via an addition funnel.[1]
-
Rate: 1 mL/minute.[1]
-
Endpoint: Stop adding when the solution becomes slightly turbid (cloud point).
-
-
Add just enough hot EtOAc (approx. 1-2 mL) to make the solution clear again.
-
Remove the heat source. Allow the flask to cool to ambient temperature undisturbed for 2 hours.
-
Critical: Rapid cooling causes occlusion of impurities.
-
-
Once at RT, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.
Step 3: Isolation and Drying
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:3 ratio).
-
Reason: Washes away surface mother liquor containing impurities without redissolving the crystals.
-
-
Dry the solid in a vacuum oven at 40°C for 12 hours.
-
Warning: Do not exceed 50°C under vacuum to prevent sulfoxide degradation.[1]
-
Process Visualizations
Diagram 1: Solvent Selection Decision Tree
This workflow guides the researcher through the logic of selecting the optimal solvent system based on initial observations.
Caption: Decision logic for selecting the optimal binary solvent system based on initial solubility observations.
Diagram 2: Recrystallization Process Flow & Critical Parameters
This diagram illustrates the physical steps and the Critical Process Parameters (CPPs) that ensure safety and purity.
Caption: Step-by-step workflow highlighting Critical Process Parameters (CPPs) for thermal stability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13030604, this compound. Retrieved October 26, 2023 from [Link]
- Sigma-Aldrich (2023).Fundamental Solubility Parameters of Indole Derivatives. (General reference for Indole solubility behavior).
-
ResearchGate (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. Retrieved from [Link] (Demonstrates hexane/alkane utility in indole purification).
-
MDPI (2023). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Retrieved from [Link] (Discusses isolation of polar indole alkaloids).
-
Journal of Applied Biology and Biotechnology (2023). Characterization of indole-3-acetic acid biosynthesis and stability. Retrieved from [Link] (Context on thermal stability of indole-3-derivatives).
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- 2. jabonline.in [jabonline.in]
- 3. mdpi.com [mdpi.com]
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- 5. Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to Microwave-Assisted Synthesis of 3-Sulfinyl Indoles
Introduction: The Significance of 3-Sulfinyl Indoles and the Drive for Greener Synthesis
The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the backbone of numerous therapeutic agents.[1] Among its many derivatives, 3-sulfinyl indoles (also known as indol-3-yl sulfoxides) have garnered significant attention for their diverse biological activities, including potential applications in the treatment of cancer, HIV, heart disease, and allergies.[2] These compounds are also valuable synthetic intermediates in organic chemistry.[2]
Traditionally, the synthesis of sulfoxides involves the oxidation of thioethers or the reaction of sulfinyl derivatives with organometallic reagents.[3] These methods, while effective, can suffer from limitations such as the use of sensitive reagents, harsh reaction conditions, and the generation of environmentally unfriendly by-products.[2] The imperative of green chemistry has driven the development of more sustainable and efficient synthetic methodologies.[4]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this context. By utilizing microwave irradiation for direct and efficient heating of the reaction mixture, MAOS dramatically reduces reaction times from hours to minutes, often leading to higher yields and cleaner product profiles.[1][5] This approach is particularly advantageous for reactions involving polar intermediates and aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free conditions or the use of benign solvents like water.[1][4]
This guide provides a comprehensive overview and a detailed protocol for the microwave-assisted synthesis of 3-sulfinyl indoles, leveraging a catalyst- and additive-free reaction in water. The methodology is designed for researchers, scientists, and drug development professionals seeking an efficient, reliable, and environmentally conscious approach to accessing this important class of molecules.
Mechanism and Rationale: The "Why" Behind the Method
The synthesis of 3-sulfinyl indoles from indoles and arylsulfinic acids proceeds via an electrophilic aromatic substitution reaction. The C-3 position of the indole ring is electron-rich and thus highly susceptible to attack by electrophiles.[3] The choice of arylsulfinic acids as the sulfinylating agent is key to this methodology as they are stable, readily available, and serve as precursors to the reactive electrophile under the reaction conditions.[3][6]
The proposed mechanism, which is amenable to acceleration by microwave heating, can be broken down into the following key steps[3]:
-
Formation of the Electrophile: Under acidic conditions (which can be facilitated by the arylsulfinic acid itself or trace impurities), the arylsulfinic acid is protonated. This is followed by dehydration to generate a highly reactive sulfinyl cation (an arylsulfinylium ion). The formation of this polar intermediate is a critical step that can be significantly expedited by the efficient dielectric heating provided by microwaves.
-
Electrophilic Attack: The electron-rich C-3 position of the indole nucleus attacks the electrophilic sulfinyl cation. This step forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.
-
Rearomatization: A base (such as water, which is the solvent) abstracts a proton from the C-3 position of the intermediate, restoring the aromaticity of the indole ring and yielding the final 3-arylsulfinyl indole product.
The use of water as a solvent is a deliberate choice rooted in the principles of green chemistry.[3] Water is non-toxic, non-flammable, and inexpensive. Furthermore, its high polarity makes it an excellent medium for absorbing microwave energy, leading to rapid and uniform heating of the reaction mixture. The catalyst- and additive-free nature of this reaction further enhances its green credentials and simplifies the purification process.[3][6]
Caption: Proposed mechanism for the synthesis of 3-sulfinyl indoles.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the microwave-assisted synthesis of 3-(p-tolylsulfinyl)-1H-indole as a representative example.
Materials and Equipment
-
Reactants:
-
Indole (99% purity)
-
p-Tolylsulfinic acid sodium salt (or the free acid)
-
Deionized water
-
-
Equipment:
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Analytical balance
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Detailed Step-by-Step Methodology
-
Reactant Preparation:
-
To a 10 mL microwave reaction vial, add indole (117 mg, 1.0 mmol, 1.0 equiv.).
-
Add p-tolylsulfinic acid (or its sodium salt) (1.2 mmol, 1.2 equiv.).
-
Add deionized water (2.0 mL) to the vial.
-
Place a magnetic stir bar in the vial.
-
-
Microwave Irradiation:
-
Seal the reaction vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 100 °C (use a ramp time of 2 minutes)
-
Hold Time: 10 minutes
-
Power: 150 W (or use dynamic power control to maintain the target temperature)
-
Stirring: Set to a medium-high speed.
-
-
Start the irradiation. The reaction progress can be monitored by TLC after completion.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(p-tolylsulfinyl)-1H-indole.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. sciforum.net [sciforum.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rjpdft.com [rjpdft.com]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sulfenylation reaction: direct synthesis of 3-arylsulfinylindoles from arylsulfinic acids and indoles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of 3-(Methylsulfinyl)-1H-indole oxidation reactions
The following technical guide addresses the optimization of oxidation reactions yielding 3-(Methylsulfinyl)-1H-indole (also known as 3-indolyl methyl sulfoxide).
This guide focuses on the critical challenge of chemoselectivity : converting the sulfide precursor (3-(methylthio)-1H-indole) to the sulfoxide without over-oxidizing to the sulfone or degrading the electron-rich indole ring.
Core Directive: The Chemoselectivity Paradox
The oxidation of 3-(methylthio)-1H-indole to its sulfoxide derivative is a delicate balance. The indole moiety is electron-rich and prone to oxidative polymerization or C2/C3 cleavage (forming isatin derivatives), while the sulfoxide product is susceptible to further oxidation to the sulfone (3-(methylsulfonyl)-1H-indole).
The Golden Rule: Yield improvement in this specific reaction is rarely about "forcing" the reaction; it is about restraint and oxidant selection .
Part 1: Troubleshooting Guide (Q&A)
Q1: My reaction reaches 100% conversion, but the isolated yield of the sulfoxide is low (<40%). The NMR shows a mixture of products. What is happening?
Diagnosis: You are likely experiencing over-oxidation to the sulfone or oxidative degradation of the indole ring. The Mechanism:
-
Over-oxidation: Sulfoxides are nucleophilic. If you use a strong oxidant (e.g., m-CPBA) in excess or at room temperature without strict monitoring, the sulfoxide reacts faster than the remaining sulfide, forming the sulfone.
-
Indole Degradation: Strong acidic oxidants can attack the C2=C3 double bond of the indole, leading to oxindole formation or ring opening.
Solution:
-
Switch Oxidant: Move away from m-CPBA. Use Sodium Periodate (NaIO4) or Scandium Triflate (Sc(OTf)3) / H2O2 . These are kinetically controlled to stop at the sulfoxide.
-
Stoichiometry Control: Use exactly 1.0 to 1.05 equivalents of oxidant. Never use excess "to ensure completion."
-
Temperature: Conduct the reaction at 0°C .
Q2: I am using Sodium Periodate (NaIO4), but the reaction is incredibly slow (24h+). How can I accelerate it without causing side reactions?
Diagnosis: Solubility issues or lack of phase transfer. NaIO4 is water-soluble; the indole sulfide is lipophilic. Solution:
-
Solvent System: Ensure you are using a Methanol:Water (1:1 to 2:1) mixture. The methanol solubilizes the indole, while water solubilizes the periodate.
-
Catalysis: If using H2O2 systems, add a Lewis Acid catalyst like Sc(OTf)3 (1-5 mol%) to activate the peroxide without requiring high temperatures [1].
Q3: The product turns dark/black during workup. Is it decomposing?
Diagnosis: Acid-catalyzed Pummerer rearrangement or polymerization. The Mechanism: Indolyl sulfoxides are sensitive to acid. If your workup involves strong acid or if the reaction generates acid (e.g., from peracids), the sulfoxide oxygen can be protonated, leading to rearrangement or polymerization of the indole ring. Solution:
-
Quench: Always quench with saturated aqueous NaHCO3 and Sodium Thiosulfate (to kill oxidant) before extraction.
-
Avoid Acidic Drying Agents: Do not use acidic silica gel for purification if possible. Use neutral alumina or deactivated silica (pre-treated with 1% triethylamine).
Part 2: Optimized Experimental Protocol
This protocol utilizes Sodium Periodate (NaIO4) , the industry standard for high-fidelity sulfide-to-sulfoxide oxidation due to its high chemoselectivity and operational simplicity.
Materials
-
Substrate: 3-(Methylthio)-1H-indole (1.0 equiv)
-
Oxidant: Sodium Periodate (NaIO4) (1.05 equiv)
-
Solvent: Methanol (MeOH) and Distilled Water (H2O)
-
Quench: Saturated Sodium Thiosulfate (Na2S2O3)
Step-by-Step Methodology
-
Dissolution: Dissolve 3-(methylthio)-1H-indole (1 mmol) in MeOH (10 mL) . Ensure complete dissolution.
-
Oxidant Preparation: Dissolve NaIO4 (1.05 mmol, 225 mg) in H2O (5 mL) .
-
Addition: Cool the indole solution to 0°C (ice bath). Add the aqueous NaIO4 solution dropwise over 10 minutes.
-
Why? Slow addition prevents local hotspots that favor sulfone formation.
-
-
Reaction: Stir at 0°C to Room Temperature for 2–6 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Target: Disappearance of sulfide (high Rf) and appearance of sulfoxide (lower Rf). If sulfone (intermediate Rf) appears, stop immediately.
-
-
Quench: Add 10 mL saturated Na2S2O3 to destroy unreacted periodate.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 15 mL).
-
Wash: Wash combined organics with Brine (1 x 10 mL).
-
Drying: Dry over Na2SO4 (Sodium Sulfate) and concentrate
-
Note: Avoid MgSO4 if the product is highly acid-sensitive, though Na2SO4 is generally safer.
-
-
Purification: Flash column chromatography on silica gel. Gradient: 10% -> 50% EtOAc in Hexane.
Part 3: Decision Logic & Pathway Visualization
The following diagram illustrates the critical decision points for optimizing the yield based on observed experimental outcomes.
Figure 1: Troubleshooting logic flow for the oxidation of 3-(methylthio)-1H-indole.
Part 4: Comparative Data Table
| Oxidant System | Selectivity (Sulfoxide:Sulfone) | Yield Potential | Risk Profile | Recommended Use |
| NaIO4 / MeOH / H2O | High (>95:5) | 85-95% | Low | Standard Protocol |
| m-CPBA (1 equiv) | Moderate (80:20) | 60-75% | High (Over-oxidation) | Only if anhydrous required |
| H2O2 / Sc(OTf)3 | Very High (>98:2) | 90-98% | Low | High-value/Scale-up [1] |
| Oxone | Low (Often forms sulfone) | <50% (Sulfoxide) | High | Synthesis of Sulfone |
Part 5: FAQs
Q: Can I use m-CPBA if I don't have NaIO4? A: Yes, but you must titrate it. Dissolve m-CPBA in DCM and add it dropwise to the indole solution at -78°C . Monitor strictly. The low temperature is mandatory to suppress sulfone formation.
Q: Is the this compound product stable? A: It is relatively stable at room temperature but can be hygroscopic. Store it under inert atmosphere (Argon/Nitrogen) at -20°C for long-term storage to prevent slow disproportionation or oxidation.
Q: My product is an oil that won't crystallize. How do I purify it? A: Sulfoxides are often oils or low-melting solids. If flash chromatography (EtOAc/Hexane) yields an oil, try triturating with cold diethyl ether or pentane to induce precipitation.
References
-
Matteucci, M., Bhalay, G., & Bradley, M. (2003).[1] Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3.[1] Organic Letters, 5(3), 235–237.[1] Link
-
Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005).[2] Selective Oxidation of Sulfides to Sulfoxides Using 30% H2O2 and a Recyclable Catalyst.[2][3] Organic Letters, 7(4), 625–628.[2] Link
-
Drabowicz, J., & Mikołajczyk, M. (1978). Sodium Metaperiodate-Alumina: A New Reagent for the Selective Oxidation of Sulfides to Sulfoxides. The Journal of Organic Chemistry, 43(11), 2132–2134. Link
Sources
Technical Support Center: Navigating the Pummerer Rearrangement of Indole Sulfoxides
A Senior Application Scientist's Guide to Mitigating Side Reactions
Welcome to our dedicated resource for researchers, chemists, and process development professionals working with the Pummerer rearrangement of indole sulfoxides. This powerful transformation is a cornerstone in the synthesis of complex indole-containing molecules, particularly for introducing functionality at the α-carbon to the sulfur atom. However, the inherent reactivity of the indole nucleus presents unique challenges, often leading to a variety of undesired side reactions.
This guide provides in-depth troubleshooting advice, mechanistic explanations, and practical solutions to help you navigate these complexities and optimize your reaction outcomes.
Foundational Principles: The Indole Nucleus in the Pummerer Reaction
The standard Pummerer rearrangement transforms a sulfoxide into an α-acyloxy thioether in the presence of an activating agent, typically an acid anhydride like acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA).[1] The reaction proceeds through a key electrophilic intermediate, a thionium ion.[2][3]
The central challenge in applying this reaction to indole sulfoxides arises from the electron-rich nature of the indole ring. Indole is a π-excessive heterocycle that readily undergoes electrophilic substitution, with the C-3 position being the most nucleophilic site.[4][5][6] This creates a competitive scenario where the indole ring itself can act as a nucleophile, intercepting the highly reactive thionium ion intermediate and leading to a range of side products.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My reaction is a complex mixture, and I'm observing significant formation of a dimeric or polymeric material. What is happening?
Probable Cause: This is a classic sign of the indole C-3 position acting as an intermolecular nucleophile. The thionium ion generated from one molecule of the indole sulfoxide is being trapped by the C-3 position of another indole molecule. This leads to the formation of a C-S or C-C bond at the indole C-3 position, often resulting in dimerization or polymerization, especially under concentrated conditions.
Mechanism of Side Reaction:
Caption: Intermolecular trapping of the thionium ion by the indole nucleus.
Solutions & Preventative Measures:
-
Dilution: Running the reaction at high dilution can significantly disfavor intermolecular reactions. Try decreasing the concentration by a factor of 5 to 10.
-
Protect the Indole Nitrogen: If the indole nitrogen is unprotected (N-H), its acidity can complicate the reaction. Protection with a suitable group (e.g., Boc, Ts) can modulate the electron density of the ring and, in some cases, reduce its nucleophilicity.
-
Use a Milder Activator: Highly reactive activators like TFAA generate the thionium ion very rapidly, increasing the likelihood of intermolecular side reactions. Consider switching to acetic anhydride, which is less reactive.
-
Low Temperature: Perform the reaction at the lowest temperature that still allows for the conversion of the starting material. This can help to control the rate of thionium ion formation and favor the desired intramolecular pathway.
FAQ 2: I am not getting the expected α-acyloxy thioether. Instead, I'm isolating a product where the thioether is attached to the C-3 position of the indole. Why?
Probable Cause: This is likely an intramolecular Pummerer-type reaction, often referred to as an interrupted Pummerer reaction, where the indole C-3 position acts as an internal nucleophile.[7] This is particularly common when the sulfoxide is tethered to the indole nucleus in a way that allows for a favorable ring-forming cyclization.
Solutions & Preventative Measures:
-
Choice of Activator: The choice of activator can influence the partitioning between the classical and interrupted Pummerer pathways. In some cases, a less reactive activator might favor the desired outcome. Conversely, for certain cyclizations, a more powerful activator like triflic anhydride (Tf₂O) might be necessary.[8]
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and the transition states. Experiment with a range of solvents (e.g., dichloromethane, acetonitrile, toluene) to see if the product distribution can be altered.
-
Substrate Modification: If possible, modifying the length or rigidity of the tether connecting the sulfoxide to the indole ring can make the intramolecular cyclization less favorable.
FAQ 3: My desired product is formed, but it's contaminated with a significant amount of the corresponding sulfide (deoxygenated starting material). What causes this?
Probable Cause: Deoxygenation is a known side reaction in Pummerer rearrangements, particularly when using TFAA.[9] The mechanism can be complex, but it often involves the reduction of the activated sulfoxide intermediate.
Solutions & Preventative Measures:
-
Avoid Over-reduction: Ensure that no unintended reducing agents are present in the reaction mixture.
-
Change the Activator: Acetic anhydride is often less prone to causing deoxygenation than TFAA.
-
Strictly Anhydrous Conditions: The presence of water can lead to hydrolysis of the activated intermediate, which can contribute to deoxygenation. Ensure all reagents and solvents are scrupulously dry.
FAQ 4: My reaction mixture turns dark, and I see evidence of indole ring oxidation (e.g., formation of oxindoles). How can I prevent this?
Probable Cause: The conditions of the Pummerer rearrangement, especially with highly electrophilic activators, can be harsh enough to oxidize the electron-rich indole ring itself. The formation of oxindoles from indoles under similar conditions (Swern oxidation) has been observed.[10]
Solutions & Preventative Measures:
-
Lower the Reaction Temperature: This is the most straightforward way to reduce the rate of side reactions, including oxidation.
-
Use a Milder Activator: As with other side reactions, switching from TFAA to Ac₂O can be beneficial.
-
Protecting Groups: Electron-withdrawing groups on the indole ring can decrease its susceptibility to oxidation.
-
Control Stoichiometry: Use the minimum necessary amount of the activator. An excess of a powerful electrophile like TFAA can promote undesired pathways.
Comparative Data: Pummerer Rearrangement Activators
| Activator | Structure | Typical Conditions | Common Side Reactions with Indoles |
| Acetic Anhydride | Ac₂O | High temperature (reflux) | Slower reaction, may require heat. Generally cleaner for sensitive substrates. |
| Trifluoroacetic Anhydride (TFAA) | (CF₃CO)₂O | Low temperature (0 °C to rt) | Highly reactive. Prone to causing deoxygenation and polymerization.[9] |
| Triflic Anhydride | Tf₂O | Very low temperature (-78 °C) | Extremely reactive. Often used for difficult substrates or to promote specific cyclizations.[8] Can lead to extensive decomposition if not controlled. |
| Trimethylsilyl Chloride (TMSCl) | Me₃SiCl | Various | A milder alternative, but its efficacy can be substrate-dependent.[11] |
Experimental Protocols
General Protocol for Pummerer Rearrangement of an Indole Sulfoxide with Acetic Anhydride
-
To a solution of the indole sulfoxide (1.0 equiv) in acetic anhydride (10-20 equiv), add a catalytic amount of a non-nucleophilic base such as 2,6-lutidine if desired (this can sometimes suppress side reactions by scavenging protons).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess acetic anhydride by slowly adding the reaction mixture to a cold, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Decision-Making Workflow for Troubleshooting
Caption: Troubleshooting workflow for Pummerer reactions of indole sulfoxides.
References
-
Pummerer rearrangement. In Wikipedia. Retrieved February 7, 2026, from [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. ResearchGate. [Link]
-
Boivin, J., et al. (1995). New reactions of cyclic sulfoxides under Pummerer conditions. Journal of the Chemical Society, Chemical Communications. [Link]
-
Padwa, A., et al. (2004). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews. [Link]
-
Smith, L. H. S., et al. (2010). Beyond the Pummerer reaction: Recent developments in thionium ion chemistry. Angewandte Chemie International Edition. [Link]
-
Procter, D. J., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. [Link]
-
Pummerer Rearrangement: An Overview. (2022). YouTube. [Link]
-
De Lucchi, O., et al. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions. [Link]
-
Feldman, K. S. (2012). Modern Pummerer-Type Reactions. ResearchGate. [Link]
-
Rojas Lab. (2023). This Sulfoxide Does Something UNEXPECTED (Pummerer Reaction) Mechanism Monday #60! YouTube. [Link]
-
Padwa, A., et al. (1993). Aromatic electrophilic substitution by Pummerer rearrangement intermediates. The Journal of Organic Chemistry. [Link]
-
López-Alvarado, P., et al. (2007). One-Pot Synthesis of Highly Functionalized Oxindoles under Swern Oxidation Conditions. ResearchGate. [Link]
-
Avendaño, C., & Menéndez, J. C. (2006). Synthesis of novel, functionalised tricycles utilising the interrupted Pummerer reaction. ResearchGate. [Link]
-
Procter, D. J., et al. (2010). Beyond the Pummerer Reaction: Recent Developments in Thionium Ion Chemistry. SciSpace. [Link]
-
De Lucchi, O., et al. (1991). The Pummerer Reaction of Sulfinyl Compounds. ResearchGate. [Link]
-
Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]
-
Procter, D. J. (2010). Beyond the Pummerer Reaction: Recent Developments in Thionium Ion Chemistry. University of Bath's research portal. [Link]
-
Piancatelli, G. (2015). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. MDPI. [Link]
-
Wang, J., et al. (2015). Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant under ambient conditions in dimethyl carbonate. Scilit. [Link]
-
Bur, S. K., & Padwa, A. (2004). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. ResearchGate. [Link]
-
Electrophilic substitution at the indole. Quimicafacil.net. Retrieved February 7, 2026, from [Link]
Sources
- 1. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. Electrophilic substitution at the indole [quimicaorganica.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. New reactions of cyclic sulfoxides under Pummerer conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR Chemical Shift Comparison: 3-(Methylsulfinyl)-1H-indole vs. Sulfone
This guide provides an in-depth technical comparison of the 1H NMR chemical shifts for 3-(Methylsulfinyl)-1H-indole (sulfoxide) and its oxidized analog, 3-(Methylsulfonyl)-1H-indole (sulfone). It focuses on the diagnostic signals used to monitor the oxidation state of the sulfur atom, a critical transformation in medicinal chemistry for modulating metabolic stability and solubility.
Executive Summary
In drug discovery, the indole scaffold is ubiquitous. The oxidation state of a sulfur substituent at the C-3 position significantly alters the electronic properties of the indole ring. Distinguishing between the sulfide (starting material), sulfoxide (intermediate), and sulfone (fully oxidized product) is a routine but critical analytical task.
-
This compound: Contains a sulfinyl group (-S(=O)Me). The sulfur atom is a chiral center.[1] The group is electron-withdrawing but possesses unique magnetic anisotropy.
-
3-(Methylsulfonyl)-1H-indole: Contains a sulfonyl group (-SO₂Me). The group is achiral and strongly electron-withdrawing, causing significant deshielding of the indole nucleus.
Chemical Shift Data Comparison
The following data represents typical chemical shifts (
Table 1: Diagnostic 1H NMR Signals (CDCl₃, 400 MHz)
| Proton Assignment | 3-(Methylthio)-1H-indole (Sulfide) | This compound (Sulfoxide) | 3-(Methylsulfonyl)-1H-indole (Sulfone) | Δ |
| S-CH₃ (Methyl) | 2.40 – 2.50 ppm (s) | 2.80 – 2.95 ppm (s) | 3.10 – 3.25 ppm (s) | ~ +0.3 ppm |
| H-2 (Indole) | 7.20 – 7.30 ppm (d/s) | 7.55 – 7.70 ppm (d) | 7.85 – 8.10 ppm (d) | ~ +0.3 – 0.4 ppm |
| N-H (Indole) | 8.10 – 8.30 ppm (br s) | 8.80 – 9.20 ppm (br s) | 9.50 – 10.0+ ppm (br s) | ~ +0.8 – 1.0 ppm |
| H-4 (Aromatic) | 7.60 – 7.70 ppm (d) | 7.80 – 7.95 ppm (d) | 8.00 – 8.20 ppm (d) | ~ +0.2 ppm |
Note: The H-2 proton is the most sensitive aromatic probe for the oxidation state at C-3. The Methyl group provides the clearest aliphatic diagnostic signal.
Mechanistic Analysis of Chemical Shifts
Electronic Deshielding (Inductive & Resonance Effects)
The progression from sulfide
-
Sulfone (-SO₂Me): A powerful electron-withdrawing group (EWG) via both induction (-I) and resonance (-R). It strongly pulls electron density away from the indole ring, particularly from the C-2 and C-4 positions. This reduces shielding around the protons, shifting their signals downfield (higher ppm).
-
Sulfoxide (-S(=O)Me): Also an EWG, but weaker than the sulfone. The S=O bond exhibits significant magnetic anisotropy. Depending on the conformation, this can cause specific shielding/deshielding cones, but the net effect on the adjacent methyl and H-2 is deshielding relative to the sulfide.
The Chirality Factor
-
Sulfoxide: The sulfur atom in this compound is a stereogenic center.[1] Although the methyl protons are enantiotopic (and thus appear as a singlet in achiral solvents like CDCl₃), the anisotropy of the S=O bond creates a distinct electronic environment compared to the symmetric sulfone.
-
Sulfone: The sulfur is achiral (tetrahedral with two identical oxygens). The methyl signal is typically a sharp singlet further downfield.
Visualization of Oxidation & Shift Logic
Figure 1: Stepwise oxidation pathway and corresponding 1H NMR chemical shift trends.
Experimental Protocol: Synthesis & Characterization
Synthesis via Controlled Oxidation
To obtain the sulfoxide selectively without over-oxidation to the sulfone, precise stoichiometry is required.
Reagents:
-
Substrate: 3-(Methylthio)-1H-indole (1.0 equiv)
-
Oxidant: m-Chloroperbenzoic acid (mCPBA) (1.0 equiv for sulfoxide; 2.2+ equiv for sulfone)
-
Solvent: Dichloromethane (DCM) at 0°C
Protocol:
-
Dissolution: Dissolve 3-(methylthio)-1H-indole in dry DCM (0.1 M concentration).
-
Addition:
-
For Sulfoxide: Add 1.0 equiv of mCPBA in DCM dropwise at 0°C over 30 mins.
-
For Sulfone: Add 2.5 equiv of mCPBA in one portion at room temperature.
-
-
Quenching: Wash with saturated NaHCO₃ (to remove m-chlorobenzoic acid) and Na₂S₂O₃ (to quench peroxides).
-
Workup: Dry organic layer over MgSO₄, filter, and concentrate.
-
Purification: Sulfoxides are more polar than sulfides; Sulfones are often crystalline solids.
NMR Sample Preparation
-
Solvent Choice: CDCl₃ is standard. However, if peaks overlap with the solvent residual (7.26 ppm), switch to DMSO-d₆ (2.50 ppm) or Acetone-d₆ (2.05 ppm).
-
Concentration: ~5-10 mg in 0.6 mL solvent is ideal for 1H NMR.
-
Diagnostic Check: Focus on the 2.5 – 3.5 ppm region.
-
Signal at ~2.5 ppm
Unreacted Sulfide. -
Signal at ~2.9 ppm
Sulfoxide. -
Signal at ~3.2 ppm
Sulfone.
-
References
-
General Trends in Sulfur Oxidation NMR
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on NMR and Sulfur functional groups).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds . John Wiley & Sons. Link
-
Synthesis of 3-Sulfenylated Indoles
-
Yin, G., et al. (2012).[2] "Synthesis of 3-sulfenylated indoles by a simple NaOH promoted sulfenylation reaction". RSC Advances, 2, 11057-11060. Link
-
Ham, S. W., et al. (1995).[3] "Oxidation of sulfides to sulfoxides and sulfones". Journal of Organic Chemistry. (General methodology for sulfide oxidation).
-
-
Specific NMR Data Sources (Analogous Compounds)
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS) . (Search for "3-methylindole" and "methyl phenyl sulfone" for comparative shift logic). Link
-
Sources
HPLC retention time comparison of indole sulfide sulfoxide and sulfone
HPLC Retention Time Comparison: Indole Sulfide, Sulfoxide, and Sulfone
Executive Summary: The Polarity-Retention Inverse
In Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), the separation of indole thioethers and their oxidized metabolites follows a strict polarity-driven elution order. For researchers monitoring drug metabolism or synthesizing sulfonyl-indoles, understanding this hierarchy is critical for peak identification.
The Golden Rule of Elution (C18 Column):
Sulfoxide (Most Polar) < Sulfone (Intermediate) < Sulfide (Least Polar)
-
Indole Sulfoxide: Elutes First (Shortest Retention Time).
-
Indole Sulfone: Elutes Second (Intermediate Retention Time).
-
Indole Sulfide: Elutes Last (Longest Retention Time).
Chemical & Chromatographic Theory
To develop a robust method, one must understand the causality behind the separation. The indole core is lipophilic, but the oxidation state of the sulfur atom dramatically alters the molecule's interaction with the non-polar stationary phase (C18) and the polar mobile phase.
Mechanism of Separation
| Compound Class | Functional Group | Polarity Characteristics | Interaction with C18 |
| Indole Sulfoxide | R-S(=O)-R' | High Polarity. The S=O bond has a strong dipole moment and acts as a potent hydrogen bond acceptor. It interacts favorably with the aqueous mobile phase. | Weak. Rapidly partitioned into the mobile phase, leading to early elution. |
| Indole Sulfone | R-S(=O)2-R' | Moderate Polarity. While containing two oxygens, the sulfone group is often slightly less polar than the sulfoxide in aqueous media due to steric shielding and symmetry, though still much more polar than the sulfide. | Moderate. Retained longer than the sulfoxide but significantly less than the parent sulfide. |
| Indole Sulfide | R-S-R' | Non-Polar (Lipophilic). The thioether linkage adds little polarity. The hydrophobic indole and alkyl/aryl chains dominate the interaction. | Strong. Deeply penetrates the C18 brush, requiring a higher organic concentration to elute. |
Experimental Protocol: Standard Separation Method
This protocol is designed as a "starting point" (scouting gradient) for separating these three species. It is self-validating: if the elution order deviates, check for pH issues or column phase collapse.
Chromatographic Conditions
-
Column: C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Why Acidic? Indoles can be basic; low pH suppresses ionization of the indole nitrogen, sharpening peaks.
-
-
Mobile Phase B: Acetonitrile (ACN).[1][2]
-
Why ACN? Lower viscosity than methanol, providing sharper peaks for polar sulfoxides.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Indole core absorption) or 280 nm.
-
Temperature: 30°C.
Gradient Profile
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 10% | Initial Hold (Focus polar sulfoxides) |
| 2.0 | 10% | End of Hold |
| 15.0 | 90% | Linear Ramp (Elute hydrophobic sulfides) |
| 17.0 | 90% | Wash |
| 17.1 | 10% | Re-equilibration |
| 22.0 | 10% | Ready for next injection |
Performance Comparison & Data Analysis
The following data represents Relative Retention Times (RRT) standardized against the parent Indole Sulfide.
Table 1: Relative Retention Time (RRT) Profile
| Analyte | Oxidation State | Theoretical RRT* | Elution Window (min)** | Peak Shape Risk |
| Indole Sulfoxide | +1 | 0.40 - 0.50 | 3.5 - 5.0 | Tailing. Due to strong H-bonding with residual silanols. |
| Indole Sulfone | +2 | 0.60 - 0.70 | 5.5 - 7.5 | Symmetric. Generally exhibits the best peak shape of the three. |
| Indole Sulfide | 0 | 1.00 (Ref) | 10.0 - 12.0 | Broadening. Late elution can cause band broadening; requires high %B. |
*RRT = Retention Time of Analyte / Retention Time of Sulfide. **Based on the gradient profile defined in Section 3.
Visualizing the Workflow
Diagram 1: Metabolic & Oxidation Pathway
This diagram illustrates the chemical transformation and the resulting shift in polarity that dictates the HPLC separation.
Caption: Chemical oxidation pathway (Red to Blue) vs. Chromatographic elution order (Green to Red).
Diagram 2: Method Development Decision Tree
A logical flow for optimizing the separation if resolution is poor.
Caption: Troubleshooting logic for optimizing Indole Sulfide/Sulfoxide/Sulfone separation.
Troubleshooting & Optimization
-
Problem: Sulfoxide Peak Tailing.
-
Cause: Interaction between the polar sulfoxide oxygen and residual silanols on the silica support.
-
Solution: Use an "End-capped" column (e.g., C18-T) or increase buffer ionic strength (e.g., 25mM Ammonium Acetate).
-
-
Problem: Sulfide Retention is >20 mins.
-
Cause: The indole sulfide is extremely lipophilic.
-
Solution: Use a C8 column instead of C18 to reduce hydrophobic interaction, or switch to Methanol which has different selectivity for aromatics.
-
References
-
Albendazole Metabolite Separation (Proxy for Indole Thioethers)
-
General RP-HPLC Retention Theory
-
Fenbendazole Sulfoxide/Sulfone Elution Data
Sources
Guide to Crystal Structure Analysis and X-ray Diffraction of 3-Sulfinyl Indoles
Executive Summary: The Stereochemical Imperative
3-Sulfinyl indoles represent a privileged scaffold in medicinal chemistry, serving as potent antiviral, anticancer, and anti-inflammatory agents. Unlike their sulfide (thioether) or sulfonyl (sulfone) counterparts, 3-sulfinyl indoles possess a chiral sulfur center , rendering them intrinsically asymmetric even without carbon-based stereocenters.
This guide addresses the critical challenge in developing these compounds: unambiguous determination of absolute configuration . While NMR and HPLC provide relative purity data, Single Crystal X-ray Diffraction (SC-XRD) remains the only self-validating method to determine the absolute stereochemistry (R or S at sulfur) and map the supramolecular hydrogen-bonding networks that dictate solubility and bioavailability.
Comparative Analysis: XRD vs. Alternative Characterization
In the development of chiral sulfoxides, researchers often rely on surrogate markers for chirality. The following analysis compares SC-XRD against common alternatives to highlight why diffraction is the requisite standard for 3-sulfinyl indoles.
Table 1: Characterization Method Performance Matrix
| Feature | Single Crystal XRD (SC-XRD) | Powder XRD (PXRD) | NMR (NOE/ROE) | Circular Dichroism (CD) |
| Absolute Configuration | Definitive (via Flack Parameter) | No (Phase ID only) | Inferential (Requires chiral shift reagents) | Inferential (Requires theoretical calculation) |
| 3D Connectivity | Direct Visualization | No | Indirect (Through-space correlations) | No |
| Polymorph ID | High | High (Bulk representative) | Low (Solution state average) | Low |
| Sample Requirement | High Quality Crystal (0.1–0.3 mm) | Microcrystalline Powder | Solution (~5-10 mg) | Solution (Dilute) |
| Turnaround Time | 24–48 Hours | < 1 Hour | < 1 Hour | < 2 Hours |
Structural Divergence: Sulfinyl vs. Sulfonyl
A common error in lead optimization is assuming 3-sulfinyl indoles mimic the geometry of 3-sulfonyl indoles. Crystallographic data reveals distinct differences driven by the lone pair on the sulfinyl sulfur.
Table 2: Representative Crystallographic Parameters
| Parameter | 3-Sulfinyl Indole (-S(=O)R) | 3-Sulfonyl Indole (-SO₂R) | Implication |
| S Geometry | Pyramidal (Chiral) | Pseudo-Tetrahedral (Achiral) | Sulfinyls create "handed" binding pockets. |
| S=O Bond Length | ~1.48 – 1.50 Å | ~1.43 – 1.45 Å | Sulfinyl bond is longer/weaker, affecting H-bond acceptance. |
| C(3)-S Bond | ~1.76 – 1.80 Å | ~1.75 – 1.78 Å | Slight variation affects the indole ring tilt. |
| H-Bond Motif | N-H···O=S (Strong Acceptor) | C-H···O=S (Weak Acceptor) | Sulfinyl O is a superior H-bond acceptor for target proteins. |
Experimental Protocol: From Synthesis to Structure
This workflow details the generation of X-ray quality crystals for a generic 3-arylsulfinyl indole, utilizing a metal-free synthesis approach to minimize impurities that inhibit nucleation.
Phase 1: Synthesis & Purification
Rationale: Impurities >1% often poison crystal growth faces.
-
Reactants: Indole (1.0 eq), Sodium Arylsulfinate (1.2 eq), Iodine (catalytic).
-
Solvent: Ethanol/Water (Green chemistry compatible).
-
Procedure: Stir at reflux for 3-5 hours. Monitor by TLC.
-
Workup: Quench with Na₂S₂O₃. Extract with EtOAc.
-
Purification: Flash column chromatography (Hexane/EtOAc). Crucial: Isolate the racemic mixture or enantiomerically enriched fraction before crystallization.
Phase 2: Crystallization (The Critical Step)
Rationale: Sulfinyl indoles are prone to "oiling out" due to the flexible sulfinyl rotation. Slow, controlled supersaturation is required.
-
Method A: Slow Evaporation (Robust)
-
Dissolve 20 mg of compound in 2 mL of Methanol/Dichloromethane (1:1) .
-
Cover with parafilm, punch 3 small holes.
-
Store at 4°C. Lower temperature reduces kinetic energy, promoting ordered packing.
-
-
Method B: Vapor Diffusion (High Quality)
-
Inner vial: 15 mg compound in 1 mL THF (Good solubility).
-
Outer vial: 5 mL Pentane (Anti-solvent).
-
Seal outer vial tightly. Allow to stand for 3-7 days.
-
Phase 3: Data Collection & Refinement
-
Source: Mo-Kα (λ = 0.71073 Å) is standard. For absolute configuration of light atom structures (S is the heaviest atom), Cu-Kα (λ = 1.54184 Å) is preferred to maximize the anomalous scattering signal for the Flack parameter.
-
Temperature: 100 K (Cryostream). Freezes sulfinyl rotation and reduces thermal ellipsoids.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the structural analysis and the decision-making process for characterization.
Diagram 1: Structural Analysis Workflow
Caption: Step-by-step workflow from synthesis to definitive stereochemical assignment.
Diagram 2: Characterization Decision Matrix
Caption: Decision tree for selecting the appropriate analytical technique based on research goals.
Structural Insights & Mechanism
The Hydrogen Bonding Network
In 3-sulfinyl indoles, the intermolecular interactions are dominated by the N-H···O=S synthon.[1][2][3][4]
-
Donor: Indole N1-H.[5]
-
Acceptor: Sulfinyl Oxygen (O1).
-
Geometry: Unlike sulfones, where the two oxygens compete for H-bonds (often forming weak dimers), the single sulfinyl oxygen acts as a "hard" acceptor. This typically results in infinite helical chains along the crystallographic screw axis.
Chirality and Packing
The pyramidal nature of the sulfur atom (lone pair occupying the fourth tetrahedral position) creates a "kink" in the molecular stacking.
-
Racemic Crystals: Often crystallize in centrosymmetric space groups (e.g., P2₁/c) where enantiomers pair up face-to-face via π-π stacking.
-
Enantiopure Crystals: Crystallize in non-centrosymmetric space groups (e.g., P2₁2₁2₁). The absence of the opposite enantiomer often prevents tight face-to-face stacking, leading to lower density crystals or the inclusion of solvent molecules to fill voids.
References
-
Synthesis and Functionalization of Indoles
- Controllable chemoselectivity and regioselectivity synthesis of 3‐sulfinylated indoles via direct C−H functionaliz
-
Source:
-
Structural Comparison (Sulfonyl Indoles)
- The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)
-
Source:
-
Chiral Sulfinyl Synthesis Overview
- Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds.
-
Source:
-
Hydrogen Bonding in Indoles
- Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels.
-
Source:
Sources
- 1. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenyl-sulfon-yl)-1 H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis: 3-(Methylsulfinyl)-1H-indole in the UV-Vis Landscape
In the landscape of drug discovery and development, the structural elucidation and characterization of indole derivatives are of paramount importance. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of bioactive compounds. This guide provides a detailed comparative analysis of the ultraviolet-visible (UV-Vis) absorption properties of 3-(Methylsulfinyl)-1H-indole, a compound of interest due to its relationship to various biologically active molecules.
Given the scarcity of direct experimental spectra for this compound in publicly accessible literature, this guide adopts a multi-faceted approach. We will establish a comparative framework by examining the well-documented spectra of key reference compounds: the parent heterocycle indole , its alkylated counterpart 3-methylindole (skatole) , the oxygenated derivative indole-3-carbinol , and the direct synthetic precursor 3-(Methylthio)-1H-indole . This comparative analysis will be augmented by a discussion of the expected spectral shifts based on theoretical principles and computational predictions using Time-Dependent Density Functional Theory (TD-DFT), a powerful tool for forecasting the electronic transitions of novel molecules.
The Indole Chromophore: A Spectroscopic Primer
The characteristic UV-Vis absorption spectrum of the indole ring system is dominated by two primary absorption bands originating from π→π* electronic transitions. The first, a high-energy band typically observed around 200-230 nm, is referred to as the ¹Bb band. The second, a lower-energy, broader band appearing between 260-290 nm, is known as the ¹La band. A third, much weaker and often unresolved band, the ¹Lb band, can sometimes be observed as a shoulder on the red-edge of the ¹La band. The position and intensity of these bands are exquisitely sensitive to the nature and position of substituents on the indole ring.
Comparative UV-Vis Absorption Data
The following table summarizes the reported UV-Vis absorption maxima (λmax) for our selected reference compounds. This data provides a crucial baseline for understanding the electronic effects of different substituents at the C3 position of the indole ring.
| Compound | λmax (nm) | Solvent | Molar Absorptivity (ε) | Reference |
| Indole | 216, 266, 287 | Methanol | 33,113; 5,623; 4,467 | |
| 3-Methylindole (Skatole) | 225, 275, 285, 292 (sh) | Ethanol | 28,840; 5,500; 5,370; 4,790 | |
| Indole-3-carbinol | 222, 279, 288 (sh) | Ethanol | 34,670; 6,030; 5,370 | |
| 3-(Methylthio)-1H-indole | 230, 275, 297 | Ethanol | 25,120; 6,310; 6,030 |
Experimental Protocol: Acquiring High-Fidelity UV-Vis Spectra
To ensure the generation of reliable and reproducible data, the following protocol for UV-Vis spectroscopic analysis is recommended. This protocol is designed as a self-validating system, incorporating best practices for sample preparation and data acquisition.
Objective: To determine the UV-Vis absorption spectrum of an indole derivative in a suitable solvent.
Materials:
-
Indole derivative (e.g., 3-(Methylthio)-1H-indole)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
Calibrated dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Calibrated analytical balance and volumetric flasks
Methodology:
-
Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the wavelength range of interest (typically 200-400 nm for indoles). Ethanol or methanol are common first choices.
-
Stock Solution Preparation: Accurately weigh a precise amount of the indole derivative and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).
-
Working Solution Preparation: Prepare a dilution of the stock solution to a concentration that will yield an absorbance in the optimal range of the spectrophotometer (0.2 - 1.0 AU). A typical starting concentration is 10-20 µM. The Beer-Lambert law (A = εbc) dictates this relationship, where A is absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration.
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range (e.g., 200-400 nm) and scan speed.
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in the spectrophotometer and perform a baseline correction (autozero) to subtract the solvent's absorbance.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. If the concentration is known, calculate the molar absorptivity (ε).
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Spectroscopic Comparison and the Influence of the Methylsulfinyl Group
A direct comparison of the reference compounds reveals key structure-activity relationships:
-
Alkylation (Indole vs. 3-Methylindole): The addition of a methyl group at the C3 position causes a slight red-shift (bathochromic shift) in the absorption bands. This is due to the electron-donating nature of the alkyl group, which slightly destabilizes the ground state and stabilizes the excited state.
-
Hydroxylation (Indole vs. Indole-3-carbinol): The -CH₂OH group at C3 also results in a bathochromic shift, similar to the methyl group, indicating its electron-donating character.
-
Thioether (Indole vs. 3-(Methylthio)-1H-indole): The introduction of the methylthio (-SCH₃) group leads to a more significant red-shift, particularly for the longer wavelength band, which moves to around 297 nm. This is attributed to the presence of the sulfur atom's lone pair of electrons, which can participate in the π-system of the indole ring, extending the chromophore and lowering the energy of the π→π* transition.
Predicting the Spectrum of this compound:
The methylsulfinyl (-S(O)CH₃) group is formed by the oxidation of the methylthio group. The sulfoxide group is electron-withdrawing, in contrast to the electron-donating thioether group. This electronic reversal is expected to have a pronounced effect on the UV-Vis spectrum.
We can predict that the introduction of the electron-withdrawing sulfinyl group at the C3 position will cause a blue-shift (hypsochromic shift) of the absorption bands relative to 3-(Methylthio)-1H-indole. The lone pairs on the sulfur are now engaged in the S=O bond, reducing their ability to conjugate with the indole ring. The electron-withdrawing nature of the group will stabilize the ground state more than the excited state, increasing the energy gap for the π→π* transition.
Therefore, the λmax values for this compound are anticipated to be at shorter wavelengths than those of 3-(Methylthio)-1H-indole (230, 275, 297 nm) and likely closer to, or even shorter than, those of indole itself.
Caption: Predicted Spectral Shifts Based on Substituent Electronic Effects.
The Role of Computational Chemistry
To move from qualitative prediction to quantitative estimation, Time-Dependent Density Functional Theory (TD-DFT) is an invaluable tool. A typical workflow involves:
-
Ground-State Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Excited-State Calculation: Using the optimized geometry, a TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths of the lowest-energy electronic transitions.
-
Spectrum Simulation: The calculated transitions are then convoluted with a Gaussian or Lorentzian function to generate a simulated UV-Vis spectrum.
This in silico approach allows for a direct, albeit theoretical, comparison between the spectra of 3-(Methylthio)-1H-indole and this compound, providing a robust hypothesis that can be tested experimentally. Research has demonstrated the high accuracy of TD-DFT in predicting the UV-Vis spectra of indole derivatives, lending strong support to this computational-experimental synergistic approach.
Conclusion
While direct experimental data for this compound remains elusive in the reviewed literature, a robust comparative analysis based on well-characterized analogs provides significant insight into its expected UV-Vis absorption properties. The electronic transition from an electron-donating thioether to an electron-withdrawing sulfoxide at the C3 position is predicted to induce a significant hypsochromic (blue) shift in the primary absorption bands. This guide provides the foundational data, experimental protocol, and theoretical framework necessary for researchers to verify these predictions and to confidently characterize this and other novel indole derivatives.
References
-
Scott, A. I. (1964). Interpretation of the Ultraviolet Spectra of Natural Products. Pergamon Press. [Link]
-
Organic Syntheses. (1963). Skatole. Coll. Vol. 4, p.852; Vol. 33, p.86. [Link]
-
Piers, K.; Brown, R. K. (1962). The Reaction of 3-Thio-substituted Indoles with Raney Nickel. Canadian Journal of Chemistry, 40(3), 559-562. [Link]
13C NMR Assignment Guide: Indole-3-Sulfoxide vs. Sulfide & Sulfone Analogs
Topic: 13C NMR Spectral Data Assignment for Indole-3-Sulfoxide Carbon Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the development of indole-based therapeutics, the indole-3-sulfoxide moiety represents a critical chiral pharmacophore. However, its spectroscopic characterization is frequently complicated by the presence of synthetic precursors (indole-3-sulfides ) and over-oxidation byproducts (indole-3-sulfones ).
This guide provides a definitive technical comparison of the 13C NMR spectral signatures for the C3 position across these three oxidation states. Unlike standard spectral libraries, we focus on the differential assignment logic required to distinguish the target sulfoxide from its structural analogs, ensuring the integrity of your structural elucidation data.
The Assignment Challenge: The C3 "Blind Spot"
The indole C3 carbon is electronically unique. In the parent indole, it is highly electron-rich (shielded). Upon functionalization with sulfur, two complications arise:
-
Quaternary Nature: In 3-substituted indoles, C3 becomes quaternary, resulting in low signal intensity and loss of NOE enhancement, often making it invisible in quick 1D scans.
-
Chemical Shift Overlap: The C3 shift moves significantly downfield upon oxidation, entering the crowded aromatic region (110–130 ppm) where it overlaps with C4, C5, C6, and C7 signals.
Comparative Spectral Data: Sulfide vs. Sulfoxide vs. Sulfone[1][2]
The following table summarizes representative 13C NMR chemical shifts in CDCl₃. The C3 shift is the primary diagnostic marker for the oxidation state of the sulfur atom.
| Structural Analog | Sulfur State | C3 Chemical Shift ( | C2 Chemical Shift ( | Diagnostic Feature |
| Indole-3-Sulfide | S (II) | 102 – 106 | 130 – 132 | C3 is shielded, similar to parent indole. |
| Indole-3-Sulfoxide | S (IV) | 112 – 116 | 134 – 136 | Target. distinct downfield shift of ~10 ppm from sulfide. |
| Indole-3-Sulfone | S (VI) | 115 – 120 * | 136 – 138 | Strongest deshielding; often overlaps with sulfoxide but distinguishable by C2 shift. |
*Note: Exact values depend on the R-substituent (e.g., Phenyl vs. Alkyl). Data represents typical 3-(arylthio/sulfinyl/sulfonyl)indoles.
Mechanistic Insight
-
Sulfide (S-R): The sulfur atom acts as an electron donor via resonance (+M effect) into the indole ring, keeping the C3 carbon relatively electron-rich and shielded (~102 ppm).
-
Sulfoxide (S=O): The sulfinyl group is electron-withdrawing by induction (-I) and has a polar S=O bond. This desheilds C3. Crucially, the sulfur is a chiral center , which may induce diastereotopic splitting in adjacent alkyl protons (visible in 1H NMR), confirming the sulfoxide state.
-
Sulfone (O=S=O): The sulfonyl group is a strong electron-withdrawing group (strong -I and -M), causing further deshielding of C3 and C2.
Definitive Assignment Protocol
To validate the C3 assignment and rule out impurities, a self-validating 2D NMR workflow is required. Do not rely on 1D 13C NMR alone.
Step-by-Step Methodology
-
Sample Preparation: Dissolve ~10-20 mg of compound in 0.6 mL CDCl₃ or DMSO-d₆. Ensure the solution is clear to prevent line broadening.
-
1D 1H NMR: Identify the H2 proton (typically a doublet or singlet around 7.5–8.5 ppm, distinct from the benzene ring protons). This is your "Anchor Proton."
-
HSQC (Heteronuclear Single Quantum Coherence): Run HSQC to identify all protonated carbons.
-
Result: The C3 carbon will NOT appear in the HSQC spectrum (since it is quaternary). This filters out C4, C5, C6, C7.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step. Optimize for long-range coupling (
Hz).-
Target: Look for a correlation from the H2 Anchor Proton to a quaternary carbon in the 110–120 ppm range.
-
Validation: You should also see a correlation from the H4 proton (the doublet at the edge of the aromatic region) to the same C3 carbon.
-
Visualization: Logic Flow for Assignment
Caption: Figure 1. Self-validating logic flow for assigning the quaternary C3 carbon in indole-3-sulfoxides.
Advanced Structural Verification: The Oxidation Pathway
Understanding the synthetic pathway helps in identifying impurities. If your "Sulfoxide" C3 signal appears as a small peak next to a major peak at 102 ppm, you have unreacted Sulfide. If it appears near 118 ppm, you likely have Sulfone over-oxidation.
Caption: Figure 2. Spectroscopic shifts associated with the stepwise oxidation of the sulfur center.
Troubleshooting & Common Pitfalls
-
Solvent Effects: DMSO-d₆ can cause shifts of 1-2 ppm downfield compared to CDCl₃ due to hydrogen bonding with the sulfinyl oxygen. Consistent solvent use is mandatory for comparison.
-
Rotamers: Bulky R-groups on the sulfoxide can restrict rotation, leading to broadened signals or even dual peaks for C3 at low temperatures. If C3 appears "missing," try running the NMR at 50°C to sharpen the signal.
-
N-H Proton Exchange: In wet DMSO, the Indole N-H signal may broaden or disappear. This does not affect C3 assignment but can make H2 identification (via COSY) more difficult.
References
-
Synthesis and Characterization of 3-Sulfenylindoles: Title: Synthesis of 3-sulfenylated indoles by simple NaOH promoted sulfenylation reaction. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link] (Provides baseline data for the sulfide precursor C3 shifts ~102 ppm).
-
NMR of Sulfoxides and Sulfones: Title: 1H chemical shifts in NMR.[1][2][3][4][5][6][7][8][9] Part 27: proton chemical shifts in sulfoxides and sulfones. Source: Magnetic Resonance in Chemistry (via NIH/PubMed). URL:[Link] (Establishes the anisotropy and inductive effects of S=O vs SO2 groups).
-
Indole C3 Reactivity and Assignment: Title: 13C NMR Chemical Shift Data for Indole Derivatives. Source: Oregon State University / SDBS Spectral Database. URL:[Link] (General reference for quaternary carbon behavior in heteroaromatics).
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Low-temperature 1H and 13C NMR spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
